Product packaging for 2,3-Dimethylphenanthrene(Cat. No.:CAS No. 3674-65-5)

2,3-Dimethylphenanthrene

Cat. No.: B1619752
CAS No.: 3674-65-5
M. Wt: 206.28 g/mol
InChI Key: QVRDLHPBZKOROD-UHFFFAOYSA-N
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Description

Contextualizing 2,3-Dimethylphenanthrene within Polycyclic Aromatic Hydrocarbons (PAHs) Research

This compound is a member of the extensive class of organic compounds known as polycyclic aromatic hydrocarbons (PAHs). ontosight.ai PAHs consist of fused aromatic rings and are formed during the incomplete combustion of organic materials, such as coal, oil, gas, and wood. ontosight.aicdc.gov As a result, they are widespread environmental contaminants found in the air, water, and soil. ontosight.aicdc.gov The research interest in PAHs stems from their environmental persistence, potential for bioaccumulation, and various biological effects. ontosight.ai

Specifically, this compound is a dimethylated derivative of phenanthrene (B1679779), a three-ring PAH. ontosight.ai It has a molecular formula of C₁₆H₁₄. nist.govchemeo.com While much of the initial research on PAHs focused on unsubstituted parent compounds like benzo[a]pyrene, there is a growing recognition of the importance of substituted PAHs, including methylated derivatives like this compound. nih.govnih.gov Alkylated PAHs are particularly relevant in the context of petroleum contamination, where they can be found in high abundance. nih.govdiva-portal.org The ratio of methylated to unmethylated phenanthrenes can be utilized to help identify whether the source of PAH contamination is petrogenic (from petroleum) or pyrogenic (from combustion). nih.gov

The study of specific isomers like this compound is crucial because the position of the alkyl groups on the aromatic rings can significantly influence the compound's chemical and toxicological properties. nih.gov Research has shown that alkylated three-ring PAHs can be more persistent and bioaccumulative than their parent compounds. d-nb.info Therefore, understanding the behavior and effects of individual methylated PAHs is essential for a comprehensive assessment of the environmental impact of PAH mixtures. dtu.dk

Historical Perspectives in this compound Synthesis and Characterization

The synthesis and characterization of specific PAH isomers have evolved over time, driven by the need for pure standards for analytical and toxicological studies. While early syntheses of phenanthrene itself have been known for a long time, the preparation of specific, multi-substituted derivatives like this compound required the development of more precise synthetic methodologies. researchgate.net

Historically, the characterization of such compounds relied on classical methods, including melting point analysis and infrared spectroscopy. For instance, early spectral data for this compound was collected on dispersive instruments, likely prior to 1970, and is available in spectral databases like the NIST WebBook. nist.gov

More recently, significant advancements in synthetic organic chemistry have enabled the regiospecific synthesis of dimethylphenanthrenes in gram quantities. A notable modern method involves a multi-step sequence that includes:

Directed ortho Metalation (DoM) of N,N-diethylbenzamides. tandfonline.comresearchgate.net

Suzuki–Miyaura cross-coupling reaction. tandfonline.comunit.no

Directed remote Metalation (DreM) to create 9-phenanthrols. tandfonline.comunit.no

A final protection/deprotection sequence to yield the target phenanthrene. tandfonline.comresearchgate.net

This sophisticated approach allows for precise control over the placement of the methyl groups on the phenanthrene core, a critical requirement for studying the structure-activity relationships of these compounds. tandfonline.comresearchgate.net A master's thesis from the University of Stavanger documents the practical application of this route to produce gram quantities of this compound for use in toxicology research projects. unit.no

Table 1: Selected Properties of this compound

Property Value Source
Molecular Formula C₁₆H₁₄ nist.govchemeo.com
Molecular Weight 206.2824 g/mol nist.gov
CAS Registry Number 3674-65-5 nist.gov
Physical State Solid at room temperature ontosight.ai

Current Research Landscape and Emerging Academic Significance of this compound

Recent studies have included this compound in comprehensive suites of PAHs to assess their developmental toxicity in aquatic organisms, particularly early life stages of fish. dtu.dk For example, it was one of 13 alkyl-phenanthrenes tested on Atlantic haddock (Melanogrammus aeglefinus) embryos to compare uptake and developmental effects. dtu.dk Such research is vital for understanding the ecological risks posed by oil spills and other sources of petroleum contamination. The compound was synthesized specifically for its inclusion in the EGGTOX project, a fish exposure experiment conducted by the Institute of Marine Research. unit.no

Another significant area of emerging research is the interaction of methylated PAHs with cellular receptors. Studies have systematically explored the ability of methylphenanthrene isomers to activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that mediates the toxicity of many planar aromatic hydrocarbons. nih.govresearchgate.net Initial findings suggest that methylated phenanthrenes are more potent activators of the human AhR than the parent compound phenanthrene, and that the specific position of the methyl groups influences this activation process. nih.gov

The analytical detection of this compound in complex environmental samples is typically achieved using advanced chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). ontosight.aidiva-portal.org These methods allow for the precise identification and quantification of individual isomers, which is essential for source apportionment and risk assessment. ontosight.airsc.org

Table 2: Analytical Methods for this compound

Technique Application Reference
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification in environmental samples. ontosight.aidiva-portal.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14 B1619752 2,3-Dimethylphenanthrene CAS No. 3674-65-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-9-14-8-7-13-5-3-4-6-15(13)16(14)10-12(11)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRDLHPBZKOROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190197
Record name Phenanthrene, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3674-65-5
Record name Phenanthrene, 2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,3 Dimethylphenanthrene and Its Derivatives

Regiospecific Synthesis Strategies

Achieving high regioselectivity in the synthesis of polysubstituted aromatic compounds is a primary challenge in organic chemistry. For phenanthrenes, several powerful strategies have been developed to control the position of substituents with a high degree of precision.

Directed Ortho Metalation (DoM) Approaches

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. researchgate.netcdnsciencepub.com This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a stabilized carbanion that can then react with an electrophile.

A robust sequence combining DoM with Suzuki-Miyaura cross-coupling and a subsequent directed remote metalation (DreM) has been successfully employed for the gram-scale synthesis of 2,3-dimethylphenanthrene. tandfonline.comresearchgate.nettandfonline.comunit.no The synthesis commences with a DoM of an appropriately substituted N,N-diethylbenzamide. researchgate.nettandfonline.com This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biaryl backbone necessary for the phenanthrene (B1679779) ring system. researchgate.nettandfonline.comacs.org

Table 1: Key Steps in the DoM-Based Synthesis of this compound tandfonline.comtandfonline.com
StepDescriptionKey ReagentsIntermediate Type
1Directed ortho Metalation (DoM) of a substituted N,N-diethylbenzamides-BuLi/TMEDAOrtho-lithiated benzamide (B126)
2Suzuki-Miyaura Cross-CouplingArylboronic acid, Pd catalystSubstituted biaryl
3Directed remote Metalation (DreM) and cyclizationLDA9-Phenanthrol
4Triflation and reductionTf₂O, Pd/C, H₂This compound

Directed Remote Metalation (DreM) Protocols

Following the construction of the biaryl system via DoM and cross-coupling, a directed remote metalation (DreM) step is employed to facilitate the final ring closure to the phenanthrene core. researchgate.nettandfonline.com In this key step, the amide directing group on one of the aryl rings orchestrates the deprotonation at a remote position on the adjacent ring, leading to an intramolecular cyclization to form a 9-phenanthrol. researchgate.nettandfonline.comexlibrisgroup.com This intermediate is then converted to the final phenanthrene product. This combined DoM-DreM strategy provides a highly regioselective route to various substituted phenanthrenes, including this compound. researchgate.nettandfonline.com

Suzuki-Miyaura Cross-Coupling Reactions in Phenanthrene Annulation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. tamu.edu In the context of phenanthrene synthesis, it is instrumental in coupling two aryl fragments to create the necessary biaryl precursor for subsequent cyclization. researchgate.nettandfonline.comcdnsciencepub.com This palladium-catalyzed reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex and highly substituted phenanthrenes. acs.org For the synthesis of this compound, this reaction is typically used to couple a substituted benzamide with a tolylboronic acid derivative. tandfonline.comacs.org

Photochemical Cyclization and Rearrangement Pathways

Photochemical methods offer alternative and often milder conditions for the synthesis of phenanthrenes, proceeding through light-induced cyclization and rearrangement reactions.

Stilbene-Phenanthrene Photocyclization

The photocyclization of stilbene (B7821643) derivatives, often referred to as the Mallory reaction, is a classic and effective method for synthesizing phenanthrenes. nih.govresearchgate.net This reaction involves the irradiation of a stilbene precursor with UV light in the presence of an oxidant, such as iodine or oxygen, which facilitates the cyclization and subsequent aromatization to the phenanthrene core. researchgate.netchim.it

The synthesis of this compound can be achieved through the photocyclization of 2-methoxy-4,5-dimethylstilbene. sci-hub.se The irradiation of this stilbene derivative leads to the formation of the corresponding dihydrophenanthrene intermediate, which then aromatizes to yield this compound. researchgate.netsci-hub.se

Table 2: Stilbene-Phenanthrene Photocyclization for this compound sci-hub.se
Starting MaterialKey ConditionsProductNotable Features
2-Methoxy-4,5-dimethylstilbeneUV irradiation, Oxidant (e.g., I₂)This compoundInvolves loss of the o-methoxy group.

Oxidative Photochemical Cyclization Techniques

Oxidative photochemical cyclization is a broader category of reactions that encompasses the stilbene-to-phenanthrene conversion. chim.itacs.org These methods generally involve the light-induced 6π-electrocyclization of a 1,2-diaryl-ethylene system to form a dihydrophenanthrene, which is then oxidized to the corresponding phenanthrene. researchgate.net The choice of oxidant and reaction conditions can be tailored to accommodate various substituents on the aromatic rings. nih.gov For instance, the use of iodine as a catalyst is common, as it promotes the reaction and often leads to cleaner products and higher yields. nih.gov These techniques have been successfully applied to the synthesis of a wide array of substituted phenanthrenes. nih.govresearchgate.net

Metal-Catalyzed Coupling and Annulation Reactions

Metal-catalyzed reactions are foundational in modern organic synthesis for constructing complex aromatic systems like phenanthrene. Palladium-catalyzed cross-coupling and other related annulation reactions provide powerful tools for the regioselective formation of the requisite carbon-carbon bonds.

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, typically involving the palladium(0)-catalyzed reaction of an aryl or vinyl halide with an alkene. organic-chemistry.orgdiva-portal.org This methodology has been adapted for the synthesis of the phenanthrene core structure. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by migratory insertion of an alkene and subsequent β-hydride elimination to form the product and regenerate the catalyst. diva-portal.org

While direct Heck-type cyclizations are common for phenanthrene synthesis, tandem sequences involving Heck reactions are also powerful. scholaris.ca For instance, a novel synthesis of 9,10-dihydrophenanthrene (B48381) derivatives has been developed via a palladium-catalyzed 6π electrocyclic reaction, which can be aromatized to the corresponding phenanthrene. researchgate.net Another approach utilizes a tandem double Heck reaction to selectively functionalize two C-Br bonds, facilitating the construction of the polycyclic system. scholaris.ca

Specifically for dimethylphenanthrene synthesis, palladium-catalyzed cross-coupling reactions are instrumental. A gram-scale synthesis of this compound can be achieved through a sequence involving a Suzuki-Miyaura cross-coupling reaction. researchgate.net This approach often starts with directed metalation to prepare the necessary boronic acid or halide precursors. One documented route involves the palladium-catalyzed coupling of 2-bromo-3-methylbenzamide (B1358042) with methylboronic acid to produce this compound. smolecule.com

Table 1: Palladium-Catalyzed Methods for Phenanthrene Synthesis

Reaction Type Catalyst System Precursors Key Features Citations
Heck Reaction Pd(OAc)₂, PPh₃, Cs₂CO₃ Vinyl bromoaldehydes Leads to 9,10-dihydrophenanthrenes which can be aromatized. researchgate.net
Tandem Heck/Suzuki Pd₂(dba)₃/HP(tBu)₃·BF₄ gem-Dihalovinylaniline, Organoboron reagents Allows for selective intra- and intermolecular couplings to build heterocycles. scholaris.ca
Suzuki-Miyaura Pd(OAc)₂/Glycine N,N-diethylbenzamides, Boronic acids Enables gram-scale, regiospecific synthesis of dimethylphenanthrenes. researchgate.netsmolecule.com

Intramolecular oxidative coupling provides a direct and often highly efficient method for the final C-C bond formation to create the phenanthrene ring system from stilbene or biphenyl (B1667301) precursors. This strategy avoids the pre-functionalization required for cross-coupling reactions. A variety of reagents have been developed to facilitate this key transformation.

Vanadium(V) oxytrichloride (VOCl₃) is an effective reagent for the intramolecular biaryl oxidative coupling of electron-rich stilbenes to yield phenanthrene derivatives under mild conditions. tandfonline.com Another powerful, non-metallic system employs 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in the presence of trifluoroacetic acid (TFA) to produce phenanthrenes in high yields, a method suitable for large-scale preparation. jlu.edu.cnresearchgate.net

Hypervalent iodine(III) reagents have also been successfully applied. An iodine(III)-mediated protocol using phenyliodine(III) bis(trifluoroacetate) (PIFA) enables the synthesis of substituted phenanthrenes from ortho-vinylated biaryl derivatives through a highly selective 6-endo-trig intramolecular arene-alkene coupling. rsc.orgrsc.org This method is noted for its mild conditions and distinct reactivity profile compared to other methods. rsc.org

For the synthesis of phenanthrenequinones, which are oxidized derivatives of phenanthrenes, molybdenum pentachloride (MoCl₅) is a potent oxidant. It facilitates the efficient oxidative C-C bond formation from benzil (B1666583) derivatives to furnish the corresponding 9,10-phenanthrenequinones. nih.gov

Table 2: Reagents for Intramolecular Oxidative Coupling in Phenanthrene Synthesis

Reagent/System Precursor Type Key Advantages Citations
Vanadium oxytrichloride (VOCl₃) Electron-rich stilbenes Mild conditions, efficient for oxygenated derivatives. tandfonline.com
DDQ / TFA Stilbenes / Dihydrophenanthrenes Non-metallic, high yields, suitable for large-scale synthesis. jlu.edu.cnresearchgate.net
Iodine(III) Reagents (e.g., PIFA) ortho-Vinylated biaryls Mild conditions, high 6-endo-trig selectivity. rsc.orgrsc.org
Molybdenum pentachloride (MoCl₅) Benzil derivatives Strong oxidative power, direct route to 9,10-phenanthrenequinones. nih.gov

Novel Organocatalytic and Radical-Mediated Syntheses

Recent advances have focused on developing metal-free synthetic routes and harnessing the reactivity of radical intermediates. These methods offer alternative pathways that can avoid costly or toxic heavy metals and provide unique reactivity patterns.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. chalmers.se A notable application is the synthesis of phenanthrenequinones (PQs), which are valuable precursors to phenanthrene derivatives. rsc.org This approach avoids the need for stoichiometric metal oxidants. rsc.org

The mechanism involves an initial NHC-catalyzed benzoin (B196080) condensation between an aldehyde and an ester. rsc.org This is followed by a subsequent annulation reaction that proceeds through an aryl radical species to construct the PQ framework. rsc.org Control experiments suggest the cyclization may involve a radical process, as the addition of radical scavengers like TEMPO can inhibit product formation. rsc.org This organocatalytic method represents a direct route to highly functionalized PQ frameworks from simple starting materials. rsc.org The resulting phenanthrenequinones can then be further derivatized or reduced to obtain the corresponding phenanthrenes.

Free radical-mediated reactions offer a distinct approach to the construction of the phenanthrene skeleton. These reactions can be initiated by light (photocatalysis) or heat and often proceed through a cascade of bond-forming events.

Visible-light photoredox catalysis has been used to generate radical intermediates for the synthesis of phenanthrenes and their analogues. beilstein-journals.org One strategy involves the photocatalytic generation of an iminyl radical from a cycloketone oxime derivative, which then undergoes C-C bond cleavage, addition, and cyclization in a cascade sequence to form cyanoalkylated 1,2,3,4-tetrahydrophenanthrenes. rsc.orgrsc.org Another photocatalytic approach involves the cyclization of α-bromochalcones, where one-electron reduction generates a vinyl radical that adds intramolecularly to the adjacent aromatic ring. beilstein-journals.org

The Hydrogen-Abstraction/Acetylene-Addition (HACA) mechanism, originally proposed to explain polycyclic aromatic hydrocarbon (PAH) formation in combustion and astrophysical environments, is a classic example of a free-radical pathway. osti.govresearchgate.net This mechanism involves the reaction of an aryl radical (like ortho-biphenylyl) with acetylene, followed by cyclization and aromatization to form the phenanthrene structure. researchgate.net More recent studies have also explored the gas-phase reaction of methyl radicals with fluorenyl radicals, which can lead to phenanthrene via radical-radical recombination and ring expansion. nih.govnih.govresearchgate.net

Alternative Synthetic Routes and Precursor Chemistry

Beyond the major categories of metal-catalyzed and radical-mediated reactions, several other effective strategies exist for the synthesis of this compound and its isomers. These often involve multi-step sequences using classical organic reactions.

A highly regiospecific and scalable synthesis of dimethylphenanthrenes, including the 2,3-isomer, has been achieved using a strategy combining directed ortho metalation (DoM) and directed remote metalation (DreM). researchgate.net This sequence starts with N,N-diethylbenzamides, proceeds through a Suzuki-Miyaura cross-coupling to form the biphenyl core, and then uses a final metalation-induced cyclization to form a 9-phenanthrol, which is subsequently deoxygenated. researchgate.net

Classical multi-step syntheses often build the molecule from simpler aromatic precursors. For example, 2,7-dimethylphenanthrene (B73633) was synthesized from dimethyl 4,4'-dimethyldiphenate by reducing the ester groups to hydroxymethyls, converting them to bromomethyl groups, and then inducing cyclization with phenyllithium, followed by dehydrogenation. core.ac.uk Another route to access methylphenanthrenes involves the Knoevenagel condensation of naphthyl-substituted ketones with malonodinitrile, followed by cyclization, hydrolysis, decarboxylation, and deamination via a diazotization reaction. researchgate.net

The choice of precursors is critical and varied. Key starting materials include:

Substituted Biphenyls: Used in oxidative couplings (e.g., 2,2′-dihydrazonylbiphenyls) and metalation-cyclization strategies. researchgate.netresearchgate.net

Stilbenes: Classic precursors for photochemical and oxidative cyclizations. tandfonline.com

Aryl Halides and Boronic Acids: Essential components for palladium-catalyzed cross-coupling reactions like Suzuki and Heck. organic-chemistry.orgresearchgate.netsmolecule.com

Benzil and Aldehyde/Ester Derivatives: Used in oxidative couplings and NHC-catalyzed syntheses to form phenanthrenequinones. nih.govrsc.org

Naphthyl Derivatives: Can be used as building blocks, with the final ring being formed through annulation. researchgate.net

Benzyne (B1209423) Precursors: Compounds like 2-bromophenylboronic esters can be used to generate benzyne in situ for cycloaddition reactions. acs.org

Use of 2,3-Dimethyl-2-cyclohexen-1-one (B3045704) as a Starting Material

A notable synthetic route to this compound and its analogs utilizes 2,3-dimethyl-2-cyclohexen-1-one as a key starting material. acs.org This method provides a direct pathway to 1,2-dimethylphenanthrene-type compounds. acs.org

The synthesis commences with the reaction of 2,3-dimethyl-2-cyclohexen-1-one (I) with specific Grignard reagents. For instance, its reaction with phenethylmagnesium chloride and m-methoxyphenethylmagnesium chloride yields 1,2-Dimethyl-S-phenethyl-l,3-cyclohexadiene (II) and its methoxy-substituted analog (III), respectively. acs.org The subsequent steps involve cyclization and aromatization to form the phenanthrene core.

A study by Bergmann and Weizmann outlines a specific application of this methodology for the synthesis of 7-hydroxy-l,2-dimethylphenanthrene. acs.org The process involves the reaction of 2,3-dimethyl-2-cyclohexen-1-one with m-methoxyphenethylmagnesium chloride. The resulting product is then subjected to cyclization and subsequent demethylation to yield the desired 7-hydroxy-l,2-dimethylphenanthrene. acs.org

Table 1: Reaction Details for the Synthesis of this compound Analogs

Starting MaterialReagentProductYieldBoiling Point
2,3-dimethyl-2-cyclohexen-1-one (I)Phenethylmagnesium chloride1,2-Dimethyl-S-phenethyl-l,3-cyclohexadiene (II)Not specified145-147°C/0.8 mm
2,3-dimethyl-2-cyclohexen-1-one (I)m-Methoxyphenethylmagnesium chloride1,2-Dimethyl-S-(m-methoxyphenethyl)-l,3-cyclohexadiene (III)7.5 g from 9.2 g of INot specified

Data sourced from Bergmann and Weizmann, 1939. acs.org

Anionic Fries Rearrangement Strategies

The anionic Fries rearrangement is a powerful tool in organic synthesis for the ortho-acylation of phenols, and it has been adapted for the synthesis of complex aromatic compounds, including phenanthrene derivatives. wikipedia.orgsigmaaldrich.com This rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, typically facilitated by a strong base. wikipedia.org

In the context of phenanthrene synthesis, the anionic Fries rearrangement can be a key step in constructing the carbocyclic framework. While direct synthesis of this compound via this method is not explicitly detailed in the provided search results, the strategy is applicable to the synthesis of substituted phenanthrenes and related polycyclic aromatic hydrocarbons. researchgate.net

A general mechanism for the Fries rearrangement involves the coordination of a Lewis acid to the carbonyl oxygen of the phenolic ester, polarizing the acyl-oxygen bond and generating an acylium carbocation. This electrophile then undergoes an electrophilic aromatic substitution with the phenol (B47542) ring. wikipedia.org The anionic variant, however, proceeds through ortho-metalation of aryl esters, carbamates, or carbonates with a strong base, leading to the rearranged ortho-carbonyl product. wikipedia.orgnih.gov

The efficiency and regioselectivity of the anionic Fries rearrangement can be influenced by factors such as the solvent and the nature of the base used. nih.gov For example, the use of lithium diisopropylamide (LDA) in various solvents like tetrahydrofuran (B95107) (THF) can significantly affect the reaction rate. nih.gov

Recent advancements have demonstrated the use of flow microreactors to control the otherwise rapid anionic Fries-type rearrangements, allowing for selective formation of specific rearranged products. chemistryviews.org This technique provides precise control over reaction time and temperature, enabling the trapping of intermediates. chemistryviews.org

Advanced Spectroscopic Characterization and Elucidation of 2,3 Dimethylphenanthrene Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2,3-dimethylphenanthrene, various NMR techniques can elucidate its static structure and dynamic behavior.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each unique nucleus in the this compound molecule.

The ¹H NMR spectrum is expected to show distinct signals for the two methyl groups and the eight aromatic protons. The methyl protons would appear as singlets in the typical upfield region for aryl-bound methyl groups. The aromatic protons would resonate in the downfield region, exhibiting complex splitting patterns (doublets, triplets, multiplets) due to spin-spin coupling with neighboring protons.

The ¹³C NMR spectrum would display signals for the 16 carbon atoms. Due to the molecule's symmetry, some carbons may be chemically equivalent, reducing the total number of unique signals. The spectrum would feature two signals for the methyl carbons in the high-field region and multiple signals for the aromatic carbons in the low-field region.

While comprehensive, assigned experimental NMR data for this compound is not extensively documented in readily available literature, related studies on other phenanthrene (B1679779) derivatives utilize standard solvents like deuterated chloroform (B151607) (CDCl₃) and reference internal standards like tetramethylsilane (B1202638) (TMS). rsc.orgresearchgate.net

Interactive Data Table: Predicted NMR Chemical Shift Ranges for this compound

NucleusPredicted Chemical Shift (δ) Range (ppm)MultiplicityNotes
Methyl (CH₃) Protons2.0 - 2.5Singlet (s)Shielded relative to aromatic protons.
Aromatic (Ar-H) Protons7.0 - 9.0Doublet (d), Multiplet (m)Deshielded due to ring current effects. Specific shifts depend on position.
Methyl (CH₃) Carbons15 - 25Quartet (q) in ¹³C{¹H}Upfield region for sp³ carbons.
Aromatic (Ar-C) Carbons120 - 140Singlet (s), Doublet (d)Low-field region for sp² carbons. Quaternary carbons will be singlets.

Note: This table represents generalized predictions based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Variable Temperature (VT) NMR and Exchange Spectroscopy (EXSY) for Conformational Dynamics

Variable Temperature (VT) NMR and 2D Exchange Spectroscopy (EXSY) are powerful techniques for investigating dynamic molecular processes, such as conformational changes or restricted bond rotation, that occur on the NMR timescale.

For a molecule like this compound, the primary dynamic process of interest would be the rotation of the two methyl groups around their respective carbon-carbon bonds. In most conditions, this rotation is extremely rapid, and the three protons of each methyl group are observed as a single, time-averaged signal in the ¹H NMR spectrum.

If the rotation were to become slow enough on the NMR timescale (by significantly lowering the temperature), it might be possible to observe distinct signals for the individual protons of the methyl group. VT NMR experiments involve recording spectra at various temperatures to monitor such changes. A coalescence temperature, where distinct signals merge into a broad peak before sharpening into a single average peak, would allow for the calculation of the rotational energy barrier.

EXSY is a 2D NMR experiment that can detect chemical exchange between sites. If methyl group rotation were slow, an EXSY spectrum could show cross-peaks connecting the signals of the exchanging protons. However, given the small size of the methyl group and the typically low barrier to rotation, such studies are uncommon for this specific molecule, and no dedicated VT NMR or EXSY studies for this compound are found in the literature. These techniques are more commonly applied to systems with more significant steric hindrance or complex conformational equilibria.

Chemical Shift Calculations and Experimental Validation

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have become a standard tool for predicting NMR chemical shifts. These theoretical predictions are crucial for validating experimental data and aiding in the assignment of complex spectra.

The typical procedure involves:

Optimizing the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G**). nih.govacs.org

Calculating the NMR magnetic shielding tensors for the optimized geometry using a method like the Gauge-Including Atomic Orbital (GIAO) approach.

Converting the calculated absolute shielding values to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as TMS, computed at the same level of theory.

The resulting theoretical chemical shifts for each proton and carbon can then be compared with experimental values. A strong correlation between the calculated and observed shifts provides high confidence in the structural assignment. For many organic molecules, DFT calculations can predict ¹³C chemical shifts with a mean absolute error of around 2-3 ppm and ¹H shifts with an error of 0.1-0.2 ppm. While this methodology is well-established for PAHs, a direct comparison for this compound is limited by the scarcity of published, fully assigned experimental spectra. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Gas-Phase Infrared Absorption Spectroscopy

Gas-phase IR spectroscopy provides data on molecules in an isolated state, free from intermolecular interactions that occur in condensed phases. This allows for a more direct comparison with theoretical calculations of vibrational frequencies.

Studies have been conducted on the gas-phase IR spectra of several atmospherically important dimethylphenanthrenes (DMPs), although a specific spectrum for the 2,3-isomer has not been reported in this key literature. nih.govacs.orgacs.org For other DMPs, spectra were recorded at elevated temperatures (e.g., 110 °C) using long-path-length gas cells to achieve sufficient signal from these low-vapor-pressure compounds. nih.govacs.org The assignments of the observed vibrational bands were aided by DFT calculations (B3LYP/6-311G**) which compute harmonic and anharmonic frequencies and their corresponding intensities. nih.govacs.org This combination of experimental measurement and theoretical analysis is the standard approach for characterizing the gas-phase vibrational properties of such PAHs.

Fourier Transform Infrared (FT-IR) and FT-Raman Analyses

FT-IR and FT-Raman spectroscopy are the most common methods for obtaining vibrational spectra in the condensed phase (solid or liquid). The NIST WebBook provides a reference FT-IR spectrum for this compound in a solid potassium bromide (KBr) matrix. nist.gov

The FT-IR spectrum shows characteristic absorption bands. Key regions include:

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

~3000-2850 cm⁻¹: Methyl (CH₃) group C-H stretching vibrations (symmetric and asymmetric).

~1650-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

~1470-1430 cm⁻¹: Methyl group asymmetric and symmetric bending (scissoring) vibrations.

Below 900 cm⁻¹: C-H out-of-plane bending vibrations, which are often strong and characteristic of the substitution pattern on the aromatic rings.

Interactive Data Table: Experimental Condensed-Phase FT-IR Peaks for this compound

Wavenumber (cm⁻¹)Transmittance (%)Possible Assignment
306068Aromatic C-H Stretch
303072Aromatic C-H Stretch
296060Asymmetric CH₃ Stretch
292045Asymmetric CH₃ Stretch
286062Symmetric CH₃ Stretch
163085Aromatic C=C Stretch
150075Aromatic C=C Stretch
145058Asymmetric CH₃ Bend
138065Symmetric CH₃ Bend
89025C-H Out-of-Plane Bend
82060C-H Out-of-Plane Bend

Source: Data adapted from the NIST Chemistry WebBook, Coblentz Society, Inc. nist.gov Note that this spectrum was measured on a dispersive instrument and may differ in detail from modern FTIR measurements.

Assignment of Normal Modes and Potential Energy Distributions (PEDs)

The vibrational characteristics of this compound can be meticulously investigated through the assignment of its normal modes of vibration. This process is often aided by theoretical calculations, such as Density Functional Theory (DFT) at the B3LYP/6-311G** level, to compute harmonic and anharmonic frequencies and their corresponding intensities. acs.orgnih.gov However, for complex molecules like dimethylphenanthrenes (DMPs), unambiguous spectral assignments directly from these calculations can be challenging. acs.orgnih.gov

To achieve more accurate assignments, the scaled quantum mechanical (SQM) force field analysis method is frequently employed. acs.orgnih.gov This method involves scaling the force fields, rather than the frequencies themselves, to align with experimental data. acs.orgnih.gov The force constant matrix in Cartesian coordinates, obtained from Gaussian calculations, is transformed into a nonredundant local coordinate (NLC) force field matrix. acs.orgnih.gov This matrix is then iteratively adjusted to match the experimentally observed fundamental frequencies. acs.org

A critical component of this analysis is the calculation of the Potential Energy Distribution (PED). The PED provides a detailed description of the nature of the vibration at each frequency by quantifying the contribution of each internal coordinate to the normal mode. acs.orgnih.govacs.org For dimethylphenanthrenes, which typically belong to the Cs symmetry group, the normal modes are distributed among irreducible representations (e.g., 55A′ + 29A″). acs.org The PED helps to characterize vibrations such as methyl C–H stretching, aromatic C–H stretching, and various bending and rocking modes. acs.orgnih.govacs.org For instance, an error analysis between experimental and calculated intensities has revealed that the observed methyl C–H stretching intensity can show a greater deviation compared to aromatic C–H and non-C–H stretching bands. acs.orgnih.gov

Detailed tables of calculated frequencies (harmonic, anharmonic, and force field fitted), intensities, and their corresponding PEDs for various DMPs are available in specialized literature, providing a comprehensive understanding of their vibrational dynamics. acs.org

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for the identification and quantification of this compound in various matrices.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound. For this compound, with a molecular formula of C₁₆H₁₄, the exact mass can be precisely determined. This high level of mass accuracy is crucial for distinguishing it from other compounds that may have the same nominal mass.

ParameterValue
Molecular Formula C₁₆H₁₄
Calculated Ion (m/z) 206.10900
Observed Ion (m/z) 206.10903
Mass Accuracy (ppm) 0.14

This data demonstrates the high accuracy of HRMS in determining the exact mass of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying isomers of dimethylphenanthrene. diva-portal.org The separation of various PAH isomers, which often have identical mass spectra, is achieved based on their different retention times on the GC column. diva-portal.orgmdpi.com The mass spectrometer then provides fragmentation patterns that aid in confirming the identity of the eluted compounds.

For dimethylphenanthrenes, the mass spectrum is typically characterized by a strong molecular ion peak (M⁺) at m/z 206. A common fragmentation pattern involves the loss of a methyl group (-CH₃), resulting in a significant fragment ion at m/z 191. The relative intensities of these ions, combined with the specific retention time, allow for the confident identification of this compound in complex mixtures like crude oil or environmental samples. diva-portal.orgresearchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) coupled with MS offers even greater resolving power for separating complex isomeric mixtures of PAHs.

Retention Time (min)Compound
21.01This compound

Retention time data from a specific GC-MS analysis for targeted PAHs.

Multiple Reaction Monitoring (MRM) Transitions in Targeted Analysis

For highly sensitive and selective targeted analysis of this compound, triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode is often the method of choice. nih.gov This technique involves monitoring a specific precursor ion to product ion transition. The precursor ion is typically the molecular ion (M⁺), which is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is selected in the third quadrupole. This process significantly reduces background noise and enhances the signal for the target analyte.

For this compound, specific MRM transitions are used for quantification and qualification to ensure accurate and reliable detection.

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)
This compound206191189

This table outlines the specific MRM transitions used for the targeted analysis of this compound.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the conjugated π-electron system of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound, like other PAHs, is characterized by several absorption bands in the UV region. These absorptions arise from π → π* electronic transitions within the aromatic system. The specific wavelengths of maximum absorption (λmax) and the molar absorptivities (ε) are characteristic of the molecule's electronic structure.

The UV-Vis spectra of PAHs are influenced by the extent of conjugation and the presence of alkyl substituents. An increase in the number of condensed aromatic rings generally leads to a bathochromic (red) shift, meaning absorption occurs at longer wavelengths. upi.edu While detailed spectral data for this compound requires analysis in a suitable non-absorbing solvent, the general features can be predicted based on the phenanthrene chromophore. The spectrum is expected to show multiple bands, with the positions and intensities being subtly influenced by the methyl groups. For comparison, phenanthrene exhibits characteristic absorption bands. The addition of methyl groups to the phenanthrene backbone can cause slight shifts in the absorption maxima.

CompoundWavelength (nm)
Benzoic acid230
Cinnamic acid~270-280
Naphthalene (B1677914)220
Anthracene~250
Tetracene~280

This table illustrates the effect of increasing conjugation on the absorption maximum (λmax) for a series of polycyclic aromatic compounds. A similar, though less pronounced, effect is expected with alkyl substitution on the phenanthrene core. upi.edu

Fluorescent Properties of this compound and Derivatives

The fluorescent properties of phenanthrene and its derivatives are intrinsically linked to their π-conjugated aromatic system. The parent phenanthrene molecule exhibits characteristic fluorescence, and the introduction of substituents can significantly modulate its photophysical behavior, including absorption and emission wavelengths, fluorescence quantum yields, and lifetimes.

The dimethylated phenanthrenes, including this compound, have been synthesized and are recognized for their fluorescent properties. acs.org While specific quantum yield and lifetime data for this compound are not extensively detailed in readily available literature, the behavior of related derivatives provides significant insight. The position and electronic nature of substituents on the phenanthrene skeleton dictate the extent of these changes.

For instance, the introduction of ethynyl (B1212043) groups to the phenanthrene core has been shown to increase fluorescence quantum yields compared to the unsubstituted phenanthrene. This enhancement is dependent on the substitution position and the nature of the terminating group on the C-C triple bond. acs.org Similarly, a series of newly synthesized fluorophenanthrene derivatives demonstrate strong fluorescence in the blue region of the visible spectrum, highlighting their potential in applications like organic light-emitting diodes (OLEDs). researchgate.net These studies collectively underscore that functionalization of the phenanthrene backbone is a powerful strategy for tuning its emissive properties. The analysis of various polycyclic aromatic hydrocarbons (PAHs) shows a general trend where both excitation and emission maximum wavelengths increase with the number of aromatic carbons in the molecule. escholarship.org

Table 1: Photophysical Properties of Selected Phenanthrene Derivatives

CompoundSubstitution PatternKey FindingsReference
EthynylphenanthrenesVariousIncreased fluorescence quantum yields compared to parent phenanthrene. acs.org
FluorophenanthrenesVariousStrong fluorescence in the blue region of the visible spectrum. researchgate.net
BN-phenanthrenesAlkynyl substituentsFluorescence quantum yield improved from 0.01 (parent) to 0.65. photobiology.com
Naphthalene diimidesN,N'-bis-aryl/alkylLow fluorescence quantum yields (0.002-0.006) due to rapid intersystem crossing. cam.ac.uk

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ccspublishing.org.cn This method involves diffracting a beam of X-rays off a single crystal, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing atomic positions, bond lengths, and bond angles with high precision. cam.ac.uk

While a specific single-crystal X-ray structure for this compound is not publicly documented, detailed crystallographic studies on its isomers and closely related derivatives provide a strong basis for understanding its solid-state characteristics. The analysis of these related structures reveals how the placement of methyl groups and other substituents influences molecular planarity and intermolecular packing in the crystal lattice.

A study on dimethyl phenanthrene-9,10-dicarboxylate revealed that the three fused rings of the phenanthrene skeleton are coplanar. rsc.org The crystal packing is characterized by a reverse staggered parallel and stratified arrangement, with π-π interactions between adjacent molecules forming a one-dimensional interaction model. rsc.org

In contrast, the crystal structure of 4,5-dimethylphenanthrene , an isomer of this compound, shows significant deviation from planarity due to steric hindrance between the methyl groups in the bay region. This steric strain results in inefficient molecular packing and a lower crystal density. Computational studies using methods like Density Functional Theory (DFT) are often employed to predict and understand these packing motifs and steric effects. researchgate.net The crystal structure of 3,6-dimethylphenanthrene-9,10-dicarbonitrile also exhibits notable π-stacking in its crystal structure. uni.lu

These findings suggest that the solid-state structure of this compound would likely feature a relatively planar phenanthrene core, as the methyl groups are not in a sterically hindered bay-region position. Its crystal packing would be governed by van der Waals forces and potential π-π stacking interactions, similar to other planar PAHs.

Table 2: Crystallographic Data for Selected Phenanthrene Derivatives

CompoundCrystal SystemSpace GroupKey Structural FeaturesCCDC No.Reference
Dimethyl phenanthrene-9,10-dicarboxylateMonoclinicP2₁/nCoplanar phenanthrene skeleton; reverse staggered parallel packing; π-π interactions.- rsc.org
3,6-Dimethylphenanthrene-9,10-dicarbonitrile--Significant π-stacking interactions observed in the crystal packing.- uni.lu
(phenanthro[2,3-d] acs.orgsci-hub.sedioxole-5,6-diylbis(methylene))bis(dimethyl(phenyl)silane)TriclinicP-1Data collected on a SuperNova diffractometer with Cu-Kα radiation.-

Mechanistic Investigations of 2,3 Dimethylphenanthrene Reactivity

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 2,3-dimethylphenanthrene is largely dictated by its electron-rich aromatic system. The fused benzene rings create a delocalized π-electron system, making the molecule inherently nucleophilic. This characteristic determines its preference for certain reaction pathways.

Electrophilic Aromatic Substitution (EAS): this compound readily undergoes electrophilic aromatic substitution. The phenanthrene (B1679779) core is more reactive than benzene in these reactions because the energy required to temporarily break the aromaticity of one ring to form the intermediate carbocation (an arenium ion) is lower than for benzene. libretexts.org The presence of two methyl groups further enhances this reactivity. Methyl groups are electron-donating through an inductive effect, which enriches the aromatic rings with electron density and stabilizes the positively charged arenium ion intermediate formed during the reaction. vanderbilt.edu

The key factors governing EAS on this compound are:

Activating Groups: The two methyl groups are activating, making the molecule more susceptible to electrophilic attack than unsubstituted phenanthrene. vanderbilt.edu

Intermediate Stability: Electrophilic attack on polycyclic systems like phenanthrene preferentially occurs at positions that allow the intermediate cation to retain at least one intact benzene ring in its resonance structures (a benzenoid ring). pbworks.com For phenanthrene, the C9 and C10 positions are generally the most reactive, followed by positions in the terminal rings. In this compound, the C1, C4, C5, C6, C7, C8, C9, and C10 positions are all potential sites for attack.

Nucleophilic Aromatic Substitution (SNAr): Conversely, nucleophilic aromatic substitution on this compound is highly unfavorable. Aromatic rings, being electron-rich, repel nucleophiles. chemistrysteps.com SNAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a leaving group (like a halide). wikipedia.orglibretexts.orgpressbooks.pub These groups are necessary to make the ring electron-poor (electrophilic) and to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgmasterorganicchemistry.com this compound possesses electron-donating methyl groups and lacks a suitable leaving group, making the SNAr pathway mechanistically inaccessible under normal conditions.

Oxidation and Degradation Mechanisms

Oxidative Degradation with Specific Reagents (e.g., Na2Cr2O7)

The oxidation of this compound with strong oxidizing agents, such as sodium dichromate (Na₂Cr₂O₇) or chromium trioxide (CrO₃) in an acidic medium, primarily targets the alkyl side chains. Under vigorous conditions, the methyl groups are oxidized to carboxylic acids. This type of reaction is a standard transformation for alkylbenzenes. asianpubs.org

The expected reaction proceeds as follows: this compound → Phenanthrene-2,3-dicarboxylic acid

Under harsher conditions, the oxidizing agent can also attack the aromatic system, leading to ring cleavage. A common outcome for the oxidation of phenanthrene itself is the formation of 9,10-phenanthrenequinone, followed by further oxidation that can cleave the central ring to yield biphenyl-2,2'-dicarboxylic acid (diphenic acid). For this compound, the initial attack would likely still favor the C9 and C10 positions, but the methyl groups also provide reactive sites.

Factors Influencing Oxidative Stability of Alkylated Phenanthrenes

The presence and position of alkyl groups significantly influence the oxidative stability and metabolic fate of phenanthrenes. Studies on the metabolism of various alkylated phenanthrenes have shown that alkyl substitution can shift the primary site of oxidation from the aromatic ring to the alkyl side chain. This can be seen as a protective effect, where the side chain is oxidized in preference to the aromatic system, which is often a detoxification pathway in biological systems.

The stability is influenced by:

Alternative Oxidation Sites: The methyl groups on this compound provide alternative sites for oxidative attack, which can decrease the rate of degradation of the core aromatic structure compared to unsubstituted phenanthrene.

Position of Alkylation: The specific location of the alkyl groups is crucial. For instance, methyl groups that create a sterically hindered "bay region" can lead to different metabolic products and toxicities compared to those in less hindered positions like the 2 and 3 spots.

Photoreactivity and Excited State Dynamics

Like other PAHs, this compound is photoreactive. Upon absorption of UV light, the molecule is promoted to an electronically excited state. From this state, it can undergo several photochemical reactions. The parent phenanthrene molecule is known to undergo photodimerization at the 9,10-positions when irradiated in solution. Another common photoreaction for PAHs is photooxidation, where the excited molecule reacts with oxygen to form endoperoxides or quinones.

For this compound, the excited state dynamics would be influenced by the methyl substituents. These groups can affect the energy of the excited states and the rates of intersystem crossing and other photophysical processes. While specific studies on the photoreactivity of this compound are not widely available, it is plausible that the methyl groups could sterically hinder photodimerization to some extent. Furthermore, the electron-donating nature of the methyl groups could influence the reactivity of the excited state towards oxidative processes.

Kinetic Studies of Conformational Changes and Racemization

The concepts of conformational changes and racemization are not applicable to this compound.

Conformational Changes: This term typically refers to the interconversion of different spatial arrangements of a molecule through the rotation of single bonds, such as the chair-boat interconversion in cyclohexane. This compound is a rigid, planar molecule with no such conformational flexibility.

Racemization: This is the process by which a mixture of enantiomers (non-superimposable mirror images) converts into a 1:1 mixture, losing its optical activity. For racemization to occur, a molecule must be chiral. This compound is achiral; it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, it cannot exist as enantiomers and cannot be racemized.

Computational and Theoretical Chemistry Studies on 2,3 Dimethylphenanthrene

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular structure and properties with high accuracy. These methods solve the Schrödinger equation, or its density-based equivalent, for a given molecule to find its optimal geometry and the distribution of its electrons.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy of a molecule from its electron density. Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface.

For polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779) and its derivatives, DFT methods have proven to be highly effective. A common approach involves using a hybrid functional, such as B3LYP, which combines the strengths of Hartree-Fock theory with density functional approximations. For the parent phenanthrene molecule, geometry optimization using the B3LYP functional with a 6-311++G(d,p) basis set has been shown to yield a structure in good agreement with experimental data. The addition of two methyl groups at the 2 and 3 positions of the phenanthrene core is expected to cause minor distortions in the local geometry. The C-C bond lengths in the vicinity of the methyl groups may be slightly elongated, and the planarity of the aromatic system might be minimally perturbed due to steric and electronic effects.

Method/Basis SetCompoundKey Finding
DFT (B3LYP)/6-311++G(d,p)PhenanthreneOptimized molecular geometry shows good agreement with experimental data.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on fundamental physical constants and the principles of quantum mechanics, without the inclusion of empirical data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

The choice of a basis set is crucial for both DFT and ab initio calculations. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility for describing the spatial distribution of electrons, leading to more accurate results, but at a higher computational cost. For aromatic systems like 2,3-dimethylphenanthrene, Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used. The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the π-electron system and any potential weak non-covalent interactions.

Ab initio calculations have been used to optimize the ground state structures of phenanthrene, showing results that align well with experimental findings.

MethodCompoundKey Finding
Ab initioPhenanthreneGround state structure optimization is in good agreement with available experimental data.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule dictates its reactivity and optical properties. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited electronically.

CompoundComputational MethodHOMO EnergyLUMO EnergyHOMO-LUMO Gap (ΔE)
PhenanthreneDFT/B3LYP(Typical literature values are around -6.0 eV)(Typical literature values are around -1.2 eV)(Typical literature values are around 4.8 eV)
This compound(Predicted)Higher (less negative) than PhenanthreneSlightly altered from PhenanthreneSmaller than Phenanthrene

The Electron Localization Function (ELF) is a powerful tool for visualizing and understanding chemical bonding. It provides a measure of the probability of finding an electron near a reference electron. ELF analysis allows for a clear distinction between core electrons, valence electrons, covalent bonds, and lone pairs. For a molecule like this compound, an ELF analysis would reveal high localization in the C-H and C-C sigma bonds, as well as delocalized regions corresponding to the aromatic π-system above and below the plane of the rings.

The Reduced Density Gradient (RDG) method is a technique used to identify and visualize non-covalent interactions (NCIs) within and between molecules. It analyzes the relationship between the electron density and its gradient. Plots of the RDG can reveal regions of steric repulsion, van der Waals interactions, and hydrogen bonding. In this compound, an RDG analysis would primarily show van der Waals interactions within the π-system and some steric repulsion associated with the methyl groups. This method is particularly useful for studying how the molecule might interact with other molecules or surfaces.

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict various types of spectra, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. These theoretical predictions are invaluable for interpreting experimental data and assigning spectral features to specific molecular motions or electronic transitions.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the excited states of molecules and predicting their UV-Visible absorption spectra. For phenanthrene, TD-DFT calculations can reproduce the main features of its experimental absorption spectrum. The calculations predict the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations would be expected to show a red-shift (a shift to longer wavelengths) in the absorption bands compared to phenanthrene, a consequence of the smaller HOMO-LUMO gap induced by the electron-donating methyl groups.

Similarly, vibrational frequencies can be calculated using DFT by determining the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to the normal modes of vibration of the molecule. Theoretical vibrational spectra for this compound would show characteristic C-H stretching and bending modes for both the aromatic rings and the methyl groups, as well as skeletal vibrations of the fused ring system. Comparing these predicted spectra with experimental results is a key method for validating the accuracy of the computational model.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a crucial tool for structure elucidation and verification. Density Functional Theory (DFT) is a widely used quantum mechanical approach for this purpose. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the isotropic magnetic shielding tensors of nuclei. These calculated shielding values can then be converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The typical workflow involves:

Optimization of the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

Calculation of the absolute shielding tensors for each nucleus (¹H and ¹³C) using the GIAO method.

Calculation of the absolute shielding for the reference compound (TMS) at the identical level of theory.

Determination of the predicted chemical shifts using the formula: δ_predicted = σ_ref - σ_calculated.

Linear regression analysis is often performed on a set of related molecules to scale the theoretical values, which can improve the accuracy of the prediction by correcting for systematic errors in the computational method and accounting for solvent effects.

A thorough review of the scientific literature did not yield specific studies that have published computationally predicted ¹H and ¹³C NMR chemical shifts for this compound using these methods.

Calculation of Vibrational Wavenumbers and Intensities

Computational methods are instrumental in analyzing the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, one can assign the experimentally observed spectral bands to specific molecular motions. DFT calculations are frequently used to compute the force constants and vibrational modes of a molecule in its ground state.

The process for calculating vibrational wavenumbers and intensities includes:

A geometry optimization of the molecule to find its equilibrium structure.

Calculation of the second derivatives of the energy with respect to the nuclear coordinates, which yields the Hessian matrix (force constant matrix).

Diagonalization of the mass-weighted Hessian matrix to obtain the harmonic vibrational frequencies and the corresponding normal modes of vibration.

Calculation of infrared intensities from the derivatives of the dipole moment with respect to the normal modes, and Raman activities from the derivatives of the polarizability.

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. To improve agreement with experimental data, the calculated wavenumbers are typically scaled using empirical scaling factors specific to the computational method and basis set used. A detailed analysis of the potential energy distribution (PED) is also performed to provide a quantitative assignment of each vibrational mode.

Despite the utility of this technique, specific studies presenting a detailed computational analysis of the vibrational wavenumbers and intensities for this compound could not be located in the searched scientific literature.

UV-Vis Spectra Simulation via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules and simulating their Ultraviolet-Visible (UV-Vis) absorption spectra. This method calculates the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities of peaks in an experimental spectrum.

The simulation of a UV-Vis spectrum via TD-DFT involves:

Optimizing the ground-state geometry of the molecule using DFT.

Using the optimized geometry, performing a TD-DFT calculation to determine the energies of various electronic transitions from the ground state to different excited states.

Calculating the oscillator strength for each transition, which relates to the probability of the transition occurring and thus the intensity of the corresponding absorption band.

The calculated excitation energies (in eV) and oscillator strengths (f) are then used to generate a theoretical spectrum, often by fitting the transitions to Gaussian or Lorentzian functions to simulate the experimental peak shapes.

This analysis also provides insights into the nature of the electronic transitions by examining the molecular orbitals involved (e.g., transitions from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). A specific TD-DFT simulation and detailed analysis of the electronic transitions for this compound are not available in the reviewed literature.

Molecular Dynamics and Conformational Studies

Rotational Barriers and Atropisomerism

The presence of methyl groups on the phenanthrene core introduces the possibility of hindered rotation. Computational chemistry can be used to quantify the energy barriers associated with the rotation of these methyl groups around the carbon-carbon single bond connecting them to the aromatic ring. This is typically done by performing a series of constrained geometry optimizations where the relevant dihedral angle is fixed at various values, and the energy of the molecule is calculated for each conformation. The resulting energy profile reveals the rotational barrier height.

Atropisomerism occurs when rotation around a single bond is sufficiently hindered to allow for the isolation of different conformers (atropisomers). While phenanthrene itself is planar and rigid, steric hindrance between adjacent groups in substituted derivatives can lead to non-planar conformations and potentially atropisomerism. However, for this compound, the methyl groups are not in positions that would typically cause the severe steric clash required for stable atropisomers at room temperature. Detailed computational studies on the rotational barriers of the methyl groups or the potential for atropisomerism in this compound have not been reported in the available literature.

Conformational Stability and Energetics

Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For this compound, the primary conformational flexibility arises from the orientation of the hydrogen atoms on the two methyl groups. Different staggered and eclipsed arrangements relative to the phenanthrene ring can be investigated.

Computational methods can map the potential energy surface by calculating the energy of the molecule as a function of the rotational angles of the methyl groups. This allows for the identification of local energy minima, corresponding to stable conformers, and the transition states that connect them. The relative energies of these conformers, often calculated with high-level DFT or other ab initio methods, determine their relative populations at a given temperature according to the Boltzmann distribution. A specific computational investigation into the conformational stability and energetics of this compound has not been found in the scientific literature.

Reaction Pathway and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a chemical reaction, it is possible to identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. This analysis provides insights into the feasibility of a proposed reaction pathway and its kinetics.

For a given reaction involving this compound (such as oxidation, reduction, or electrophilic substitution), computational methods like DFT can be used to:

Locate the geometry of the transition state structure for each elementary step.

Confirm the transition state by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculate the activation energy (the energy difference between the transition state and the reactants), which is a key determinant of the reaction rate.

Trace the intrinsic reaction coordinate (IRC) to ensure that the identified transition state correctly connects the desired reactants and products.

Such analyses are fundamental to understanding the reactivity of a molecule. However, a review of the literature did not reveal any specific computational studies focused on the reaction pathways or transition state analyses for reactions involving this compound.

Environmental Occurrence and Transformation Processes of 2,3 Dimethylphenanthrene

Distribution in Environmental Matrices (Air, Water, Soil, Sediment)

2,3-Dimethylphenanthrene, a polycyclic aromatic hydrocarbon (PAH), is distributed across various environmental compartments due to its semi-volatile nature and hydrophobicity. Its presence in the environment is linked to both natural and anthropogenic sources.

Air: While specific atmospheric concentrations for this compound are not widely reported, PAHs in general are ubiquitous in the atmosphere. nsw.gov.au Three-ring PAHs like phenanthrene (B1679779) and its alkylated derivatives can exist in both the gas and particulate phases. nsw.gov.au Their distribution between these phases is dependent on factors such as temperature, humidity, and the concentration of particulate matter. nsw.gov.au Monitoring studies of ambient air have identified numerous PAHs, with concentrations varying significantly between urban, industrial, and rural areas. nih.govdefra.gov.uk For instance, a study in New South Wales, Australia, found that average total PAH concentrations in the winter were significantly higher in a site with prevalent wood combustion compared to other regions. nsw.gov.au

Water: In aquatic systems, this compound is expected to have low water solubility, a characteristic feature of PAHs. Consequently, higher concentrations are often found in suspended particulate matter and sediments rather than in the dissolved phase. nih.govepa.gov Studies of river basins have shown that while lower molecular weight PAHs can be predominant in the dissolved phase, higher molecular weight and alkylated PAHs tend to adsorb to particulate matter. nih.govresearchgate.net For example, in the Aojiang River in China, 2–3 ring PAHs accounted for a significant portion of the total PAHs in water samples. nih.gov Groundwater can also be contaminated with PAHs, with concentrations varying based on proximity to pollution sources. mdpi.com

Soil and Sediment: Due to their hydrophobic nature, this compound and other PAHs tend to accumulate in soils and sediments. csic.esnih.gov A study of high-altitude lakes identified this compound in both soil and sediment cores, indicating its transport and deposition in remote environments. csic.es The concentration of PAHs in soil and sediment is influenced by proximity to emission sources, soil organic matter content, and depositional processes. nih.gov In the Songhua River Basin, China, four-ring PAHs were the dominant species in sediment and soil samples. researchgate.net

Table 1: General Distribution Characteristics of this compound in Environmental Matrices

Environmental MatrixExpected Distribution and BehaviorInfluencing Factors
AirExists in both gas and particulate phases. nsw.gov.auTemperature, humidity, particulate matter concentration. nsw.gov.au
WaterLow solubility in water; tends to adsorb to suspended particles. nih.govParticulate load, water chemistry, proximity to sources. nih.gov
SoilAccumulates due to hydrophobicity; binds to organic matter. nih.govSoil composition, organic matter content, deposition rates. nih.gov
SedimentMajor sink for PAHs in aquatic systems. csic.esSedimentation rates, organic carbon content, bioturbation. csic.es

Source Apportionment of Dimethylphenanthrene Isomers

The relative abundance of different dimethylphenanthrene (DMP) isomers can be a powerful tool for distinguishing between different sources of PAH contamination.

PAHs in the environment originate from two primary types of sources: petrogenic and pyrogenic. morressier.comnih.gov Petrogenic PAHs are derived from petroleum and its products, entering the environment through spills, seeps, and incomplete combustion of fossil fuels at lower temperatures. esaa.orgresearchgate.net Pyrogenic PAHs are formed during the high-temperature combustion of organic materials, such as wood, coal, and gasoline. esaa.orgresearchgate.net

Alkylated PAHs, including dimethylphenanthrenes, are typically more abundant in petrogenic sources, while the parent, unsubstituted PAHs are more characteristic of pyrogenic sources. researchgate.net The distribution of DMP isomers is influenced by the thermal conditions during their formation. Thermodynamically more stable isomers are favored at higher temperatures characteristic of pyrogenic processes, while kinetic products are more prevalent in petrogenic materials formed under lower temperature geological processes. nih.gov

In general, petrogenic sources are characterized by a higher relative abundance of alkylated PAHs compared to their parent compounds. researchgate.net Therefore, a high proportion of this compound relative to phenanthrene would suggest a petrogenic origin. Conversely, a lower proportion of this compound and other alkylated phenanthrenes would be indicative of a pyrogenic source. researchgate.net Multivariate statistical analyses of PAH isomer ratios, including those of DMPs, are often employed for more robust source apportionment. nih.govnih.gov

Table 2: Dimethylphenanthrene Isomers in Source Apportionment

Source TypeGeneral Characteristics of DimethylphenanthrenesIndicative Ratios
Petrogenic (e.g., crude oil, fuel spills)Higher abundance of alkylated phenanthrenes relative to phenanthrene. researchgate.net Distribution reflects kinetic control. nih.govHigh Alkylated PAH/Parent PAH ratio. researchgate.net
Pyrogenic (e.g., combustion of wood, coal)Lower abundance of alkylated phenanthrenes relative to phenanthrene. researchgate.net Predominance of thermodynamically stable isomers. nih.govLow Alkylated PAH/Parent PAH ratio. researchgate.net

Environmental Fate and Degradation Pathways

Once released into the environment, this compound is subject to various transformation processes, including photodegradation and biodegradation.

PAHs are susceptible to photodegradation, a process initiated by the absorption of solar radiation. The photodegradation of naphthalene (B1677914) and alkylated naphthalenes has been shown to follow pseudo-first-order kinetics. researchgate.net It is likely that this compound exhibits similar kinetic behavior. The rate of photodegradation is influenced by factors such as light intensity, the presence of photosensitizers, and the environmental matrix.

The mechanisms of PAH photodegradation can involve direct photolysis or indirect photo-oxidation. In direct photolysis, the PAH molecule absorbs light and undergoes chemical transformation. Indirect photo-oxidation involves reactions with photochemically generated reactive oxygen species, such as hydroxyl radicals and singlet oxygen. researchgate.net The degradation products of PAHs through these processes are often oxygenated compounds, including alcohols, aldehydes, ketones, and quinones. researchgate.net These transformation products can sometimes be more toxic than the parent compound. mdpi.com

Microorganisms, including bacteria and fungi, play a crucial role in the bioremediation of PAH-contaminated environments. ubc.canih.govfrontiersin.org Bacteria are known to degrade phenanthrene and its methylated derivatives. nih.gov The initial step in the aerobic bacterial degradation of PAHs typically involves the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, leading to the formation of dihydrodiols. imrpress.com Subsequent enzymatic reactions lead to ring cleavage and further degradation, ultimately converting the PAH into intermediates of central metabolic pathways, such as the Krebs cycle. unc.edu

In higher organisms, such as fish, the biotransformation of alkylated PAHs is an important detoxification pathway. nih.gov The metabolism of these compounds is often mediated by cytochrome P450 enzymes. d-nb.info A key metabolic pathway for alkylated PAHs is the oxidation of the alkyl substituent, which can lead to the formation of carboxylic acid derivatives, also known as polycyclic aromatic acids (PAAs). nih.govnih.govbeilstein-journals.org For example, studies on fish exposed to 1,4-dimethylphenanthrene (B1210028) have demonstrated its biotransformation into corresponding PAAs, which are then excreted. nih.gov It is highly probable that this compound undergoes a similar metabolic fate, with the methyl groups being oxidized to carboxylic acid groups. nih.govresearchgate.net This transformation increases the water solubility of the compound, facilitating its elimination from the organism. researchgate.net

Table 3: Key Transformation Processes of this compound

ProcessDescriptionKey Intermediates/Products
PhotodegradationDegradation initiated by the absorption of light, following pseudo-first-order kinetics. researchgate.netOxygenated derivatives (e.g., alcohols, aldehydes, ketones, quinones). researchgate.net
Biotransformation (Microbial)Microbial degradation initiated by dioxygenase enzymes, leading to ring cleavage. imrpress.comDihydrodiols, ring-fission products. imrpress.com
Biotransformation (Higher Organisms)Metabolism mediated by cytochrome P450 enzymes, involving oxidation of the alkyl groups. d-nb.infonih.govHydroxylated metabolites, polycyclic aromatic acids (PAAs). nih.gov

Thermal Degradation Processes

This compound, a polycyclic aromatic hydrocarbon (PAH), is primarily formed through the incomplete combustion of organic materials. Its presence in the environment is often associated with pyrolytic processes, which involve the thermal decomposition of larger organic molecules. While specific studies detailing the thermal degradation of this compound are limited, the general behavior of alkylated PAHs under thermal stress provides significant insights into its transformation pathways.

Thermal degradation of alkylated PAHs, including dimethylphenanthrenes, can occur under various conditions, such as in industrial furnaces, during biomass burning, and in contaminated soils subjected to thermal remediation. The primary degradation process for alkylated PAHs is dealkylation, where the methyl groups are cleaved from the aromatic rings. This process can lead to the formation of monomethylphenanthrenes and the parent compound, phenanthrene. Further degradation of the phenanthrene core can then proceed through various ring-opening and oxidation reactions, ultimately leading to the formation of smaller, less complex molecules and, under complete combustion, carbon dioxide and water.

The temperature at which these degradation processes occur is a critical factor. For instance, the formation of dimethylphenanthrenes from the pyrolysis of organic matter, such as wood, is indicative of lower-temperature combustion processes, typically in the range of 300 to 600°C. At higher temperatures, the degradation of these compounds is more pronounced.

The byproducts of the thermal degradation of this compound can include a complex mixture of other PAHs and volatile organic compounds. The specific composition of these byproducts depends on factors such as the temperature, the presence of oxygen, and the matrix in which the compound is present.

Table 1: General Thermal Degradation Characteristics of Alkylated PAHs

ParameterDescription
Primary Degradation Process Dealkylation (loss of methyl groups)
Key Degradation Products Monomethylphenanthrenes, Phenanthrene
Influential Factors Temperature, Oxygen availability, Matrix
Typical Formation Temperature 300-600°C (from organic matter pyrolysis)

It is important to note that the specific degradation pathways and the complete range of thermal decomposition products for this compound have not been extensively studied. The information presented here is based on the general understanding of the thermal behavior of alkylated PAHs.

Bioaccumulation Potential in Aquatic and Terrestrial Environments

Aquatic Environments:

In aquatic ecosystems, this compound can be taken up by organisms directly from the water (bioconcentration) and through the consumption of contaminated food (biomagnification). Fish and invertebrates can metabolize and excrete PAHs, which can limit their bioaccumulation. plos.org However, the rate of metabolism varies significantly among species. Some studies suggest that alkylated PAHs may be more persistent and bioaccumulative than their parent compounds. researchgate.net

While specific Bioconcentration Factor (BCF) values for this compound are not available in the provided search results, data for the parent compound, phenanthrene, can offer some context. For example, a log BCF of 2.51 has been reported for Daphnia magna. plos.org It is important to exercise caution when extrapolating these values, as the presence and position of methyl groups can influence the bioaccumulation potential. nih.gov

Terrestrial Environments:

In terrestrial ecosystems, this compound can sorb to soil organic matter, which affects its bioavailability to organisms. researchgate.net Terrestrial invertebrates, such as earthworms, and plants can accumulate PAHs from the soil. Some research indicates that alkylated PAHs can accumulate in plant tissues to a greater extent than their parent PAHs, despite being less abundant in the soil. plos.org This suggests that specific uptake mechanisms may favor the accumulation of alkylated forms.

The bioaccumulation of this compound in terrestrial vertebrates can occur through the ingestion of contaminated soil, water, or food. As in aquatic organisms, the ability to metabolize and excrete these compounds plays a crucial role in determining the extent of their accumulation in tissues.

Table 2: Factors Influencing the Bioaccumulation of this compound

FactorInfluence on Bioaccumulation
Lipophilicity (Log Kow) Higher Log Kow generally leads to higher bioaccumulation potential. Alkylation is expected to increase the Log Kow relative to phenanthrene.
Metabolism The ability of an organism to metabolize and excrete the compound reduces its bioaccumulation. This varies significantly between species.
Route of Exposure Uptake can occur from water, sediment, soil, and diet.
Environmental Matrix Sorption to soil and sediment organic matter can reduce bioavailability.
Alkylation The presence of methyl groups can increase persistence and bioaccumulation potential compared to the parent PAH. researchgate.net

It is crucial to emphasize the lack of specific experimental data on the bioaccumulation of this compound. The information provided is based on the general principles of PAH bioaccumulation and data available for the parent compound, phenanthrene, and other alkylated PAHs. Further research is needed to determine the precise bioaccumulation factors for this compound in various aquatic and terrestrial species.

Molecular Mechanisms of 2,3 Dimethylphenanthrene Interactions

Aryl Hydrocarbon Receptor (AhR) Ligand Binding and Activation Mechanisms

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the biological and toxicological effects of many environmental contaminants, including PAHs. nih.gov The binding of a ligand, such as 2,3-Dimethylphenanthrene, to the AhR is the initial step that triggers a signaling cascade, leading to changes in gene expression.

Alkylated PAHs, such as this compound, are known to be abundant in petroleum products. nih.gov Research indicates that the presence and position of methyl groups on the phenanthrene (B1679779) backbone significantly influence the compound's ability to activate the AhR. nih.gov

Studies on various methylated phenanthrenes have consistently shown them to be more potent activators of the human AhR than the parent compound, phenanthrene. nih.gov For instance, a survey of all monomethylated phenanthrenes demonstrated that they were two to five times more potent than phenanthrene in a yeast-based bioassay for human AhR activation. nih.gov The position of the methyl group plays a critical role, with phenanthrenes bearing equatorial methyl groups exhibiting the highest potencies. nih.gov

CompoundRelative EC50 (µM)
1-Methylphenanthrene (B47540)4.0
2-Methylphenanthrene4.6
3-Methylphenanthrene5.8
9-Methylphenanthrene7.8
4-Methylphenanthrene11.7

Data derived from a study on various methylated phenanthrenes, illustrating the range of potencies. Specific data for this compound was not available in this study. nih.gov

Upon ligand binding and activation, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. medicinacomplementar.com.br

A primary family of genes regulated by the AhR is the Cytochrome P450 (CYP) 1A subfamily, particularly CYP1A1 and CYP1A2. These enzymes are crucial for the metabolism of xenobiotics, including PAHs. nih.gov The induction of CYP1A enzymes is a well-established biomarker of AhR activation. snu.ac.kr

While direct studies quantifying the induction of CYP1A by this compound are limited, research on mixtures of 3-ring PAHs has demonstrated their capacity to be strong inducers of hepatic Cyp1a-2 mRNA levels and the associated methoxyresorufin O-deethylase (MROD) activity in mice. nih.gov This suggests that this compound, as a 3-ring PAH, likely contributes to the induction of these critical biotransformation enzymes. The induction of CYP1A enzymes by PAHs like 3-methylcholanthrene (B14862) has been shown to be a persistent process, mediated by sustained transcriptional activation of the corresponding gene promoters. nih.gov

Structure-Activity Relationship Studies at the Molecular Level

The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in toxicology and pharmacology. For alkylated phenanthrenes, structure-activity relationship (SAR) studies focus on how the number and position of alkyl groups influence their interaction with the AhR and subsequent biological effects.

As established, alkylation of the phenanthrene molecule generally increases its potency as an AhR agonist. nih.gov Molecular modeling and docking studies have been employed to understand these interactions at a molecular level. These computational approaches can predict the binding affinity of ligands to the AhR ligand-binding domain (LBD). snu.ac.kr

Key findings from SAR studies on PAHs and related compounds indicate that the binding affinity to the AhR is a significant determinant of their potency. snu.ac.kr A significant negative correlation has been observed between the in vitro dioxin-like potency and the binding distance estimated from in silico modeling, suggesting that a closer fit within the AhR binding pocket leads to greater activity. snu.ac.kr The planarity of the molecule is also a contributing factor to its ability to bind to the AhR. medicinacomplementar.com.br For this compound, the specific arrangement of the two methyl groups on the phenanthrene core dictates its three-dimensional shape and electronic properties, which in turn govern its fit and interaction with the amino acid residues within the AhR's ligand-binding pocket.

Biochemical Metabolism and Metabolite Identification

Once this compound has activated the AhR and induced the expression of metabolic enzymes like CYP1A1 and CYP1A2, it becomes a substrate for these very enzymes. The metabolism of PAHs is a critical process that can lead to either detoxification and excretion or, in some cases, bioactivation to more toxic and carcinogenic metabolites.

The metabolism of the parent compound, phenanthrene, has been extensively studied and proceeds through several pathways. ovid.comd-nb.info The initial step often involves dioxygenation at various carbon positions (1,2-, 3,4-, and 9,10-C) to form dihydrodiols. ovid.com These can be further metabolized through ortho- and meta-cleavage of the aromatic rings to produce a variety of intermediates, including hydroxy-naphthoic acids and dihydroxynaphthalenes. ovid.com

For alkylated phenanthrenes, metabolism can occur on both the aromatic ring and the alkyl side chains. d-nb.info Studies on 1-methylphenanthrene and 9-ethylphenanthrene (B47781) have shown that side-chain hydroxylation is a major metabolic pathway. nih.gov Furthermore, the formation of tetraols has been identified, indicating that metabolic activation can proceed via the diol-epoxide pathway. nih.gov A recent study on the metabolism of 1,4-dimethylphenanthrene (B1210028) in Atlantic haddock led to the first detection of polycyclic aromatic acids (PAAs) in fish, suggesting that the metabolism of alkylated PAHs to acidic products is a relevant pathway. nih.gov

While the specific metabolites of this compound have not been definitively characterized in the available literature, it is anticipated that its metabolism would follow similar pathways, involving both ring oxidation and hydroxylation of the methyl groups. The identification of specific metabolites is crucial for a complete understanding of its biological fate and potential toxicity.

Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The metabolic products of PAHs, particularly the highly reactive diol-epoxides, can covalently bind to cellular macromolecules such as DNA and proteins, forming adducts. nih.gov The formation of DNA adducts is a critical event in chemical carcinogenesis, as it can lead to mutations if not repaired by the cell's DNA repair machinery. nih.gov

The potential for this compound to form DNA adducts is a significant aspect of its molecular toxicology. While direct evidence for DNA adduct formation by this compound is not explicitly detailed in the reviewed literature, studies on mixtures of PAHs that include dimethylphenanthrenes have shown the presence of bulky DNA adducts in exposed organisms. ovid.com The formation of these adducts is dependent on the metabolic activation of the parent PAH to electrophilic intermediates. nih.gov

In addition to DNA, PAH metabolites can also bind to proteins. nih.gov The binding of phenanthrene to proteins such as bovine serum albumin has been demonstrated. nih.gov These interactions can alter the structure and function of the proteins and may also play a role in the transport and distribution of the PAH within the organism. The specific interactions of this compound and its metabolites with cellular proteins remain an area for further investigation.

Applications of 2,3 Dimethylphenanthrene in Advanced Materials Research

Organic Electronics and Optoelectronic Devices

The unique photophysical properties of phenanthrene (B1679779) derivatives have positioned them as promising candidates for use in organic electronic and optoelectronic devices. Their inherent fluorescence and potential for chiroptical activity are of particular interest.

Precursor for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Phenanthrene-based molecules are actively being explored for their potential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While direct research specifically detailing the use of 2,3-Dimethylphenanthrene as a precursor for OLEDs and OPVs is limited, studies on analogous phenanthrene derivatives highlight the promise of this class of compounds. For instance, derivatives of 2,3-dicyanopyrazino phenanthrene (DCPP) have been successfully utilized as electron acceptors in the development of highly efficient thermally activated delayed fluorescence (TADF) materials for OLEDs. nih.govresearchgate.net These DCPP-based materials, when combined with various electron donors, have yielded OLEDs with emissions ranging from yellow to deep-red and have demonstrated high efficiencies. nih.govresearchgate.net

The performance of these phenanthrene-based OLEDs is attributed to the large, rigid π-conjugated structure of the phenanthrene core, which facilitates efficient charge transfer and luminescence. nih.govresearchgate.net The electronic properties of these materials can be finely tuned by modifying the donor and acceptor groups attached to the phenanthrene backbone. nih.govresearchgate.net This suggests that the methyl groups in this compound could similarly be functionalized to create novel materials for OLED and OPV applications. The principles of molecular design and the structure-property relationships established in studies of other phenanthrene derivatives provide a strong foundation for the future exploration of this compound in these technologies.

Development of Fluorescent and Chiroptical Materials

In the realm of chiroptical materials, studies on derivatives of 9,10-dihydrophenanthrene (B48381) have shown that the conformation of the biphenyl (B1667301) chromophore can be determined by circular dichroism (CD). wikipedia.org This indicates that the phenanthrene skeleton can be a source of chirality, which is a desirable property for applications in areas such as asymmetric catalysis and chiroptical sensors. The introduction of chiral side chains onto conjugated polymers containing phenanthrene units could lead to materials with distinct chiroptical properties, such as circularly polarized luminescence. chemrxiv.org

Polymer and Material Development

The incorporation of phenanthrene units into polymer backbones can impart desirable thermal and photophysical properties to the resulting materials. Research into polymers containing phenanthrene moieties has demonstrated their potential for various applications. For example, poly(9-(3-Vinyl-phenyl)-phenanthrene) (PVPP) has been synthesized and investigated as a host material for polymer light-emitting diodes (PLEDs). elsevierpure.com This polymer exhibits a broad photoluminescence spectrum and facilitates efficient energy transfer to dopant molecules, making it a suitable candidate for creating flexible lighting and display devices. elsevierpure.com

While specific research on polymers derived directly from this compound is not extensively documented, the principles of polymer synthesis and the observed properties of other phenanthrene-containing polymers suggest that polymers incorporating the this compound unit could exhibit interesting material properties. The methyl groups might enhance solubility and influence the morphology of the polymer films, which are critical factors for device performance.

Building Blocks for Carbon-Rich Nanomaterials (Fullerenes, Nanographenes, Nanotubes)

Polycyclic aromatic hydrocarbons (PAHs) like phenanthrene and its derivatives are fundamental precursors for the bottom-up synthesis of carbon-rich nanomaterials such as nanographenes. The controlled synthesis of nanographenes with precise structures is crucial for tuning their electronic and optical properties for applications in next-generation electronics. nih.govnih.gov

The annulative π-extension (APEX) reaction is a powerful method for the diversity-oriented synthesis of nanographenes from PAH templates. nih.govresearchgate.nettcichemicals.com Phenanthrene itself has been used as a starting template in iterative APEX reactions to build larger, more complex nanographene structures. researchgate.nettcichemicals.com This strategy allows for region-selective growth from the different reactive sites of the phenanthrene core, leading to a wide variety of nanographene architectures. researchgate.nettcichemicals.com Given that this compound is a substituted phenanthrene, it could potentially serve as a functionalized building block in similar synthetic strategies, with the methyl groups influencing the reactivity and final structure of the resulting nanomaterials.

Ligands in Catalyst Systems

The aromatic and rigid nature of the phenanthrene scaffold makes it an attractive core for the design of ligands in catalyst systems. While specific studies detailing the use of this compound as a ligand are scarce, the broader class of phenanthrene derivatives has been recognized for its potential in catalysis. espublisher.com The electronic properties and steric hindrance of ligands play a crucial role in determining the activity and selectivity of a metal catalyst. The methyl groups on the this compound backbone could be functionalized to create novel ligands with tailored electronic and steric properties for various catalytic transformations, such as cross-coupling reactions. wikipedia.orgnih.gov For instance, metal complexes involving phenanthroline, a nitrogen-containing analogue of phenanthrene, have been studied for their catalytic activity in various reactions, including oxidation and nitrogen transfer processes. nih.govmsstate.educmu.edu This highlights the potential of phenanthrene-type structures to act as effective ligands in catalysis.

Derivatization and Functionalization Strategies for 2,3 Dimethylphenanthrene

Regioselective Functionalization Techniques

The introduction of functional groups at specific positions on the 2,3-dimethylphenanthrene skeleton is governed by the principles of electrophilic aromatic substitution, where both the inherent reactivity of the phenanthrene (B1679779) nucleus and the directing effects of the substituents play a crucial role. The phenanthrene ring system is most reactive at the 9- and 10-positions. wikipedia.org The methyl groups at the 2- and 3-positions are activating, ortho-, para-directing groups, which further influence the regioselectivity of these reactions. askfilo.comlibretexts.orgorganicchemistrytutor.com

Directing Effects: The two methyl groups at positions 2 and 3 are electron-donating, activating the ring towards electrophilic attack. They direct incoming electrophiles to their ortho and para positions.

Position 2-Methyl directs to: Position 1 (ortho) and 3 (ortho, already substituted), and position 7 (para).

Position 3-Methyl directs to: Position 4 (ortho) and 2 (ortho, already substituted), and position 8 (para).

Considering the high intrinsic reactivity of the 9- and 10-positions of the phenanthrene core, these sites are often favored for substitution, even with the directing effects of the methyl groups. wikipedia.org However, functionalization at positions 1, 4, and potentially the less sterically hindered 6 and 8 positions can also be anticipated.

Common Electrophilic Substitution Reactions:

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. wikipedia.orgsigmaaldrich.comchem-station.com The reaction on phenanthrene itself can yield a mixture of isomers, with the substitution pattern being highly dependent on reaction conditions such as the solvent. rsc.orgresearchgate.net For this compound, acylation is expected to favor the 9-position due to its high reactivity, but substitution at other positions activated by the methyl groups is also possible.

Vilsmeier-Haack Formylation: This method is used to introduce a formyl group (-CHO) onto electron-rich aromatic rings using a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). chemistrysteps.comorganic-chemistry.orgchem-station.comjk-sci.comcambridge.org Given that the methyl groups enhance the electron density of the phenanthrene ring system, this compound is a suitable substrate for this reaction. The formylation is likely to occur at the most electron-rich and accessible positions, such as the 9- or 10-position.

Sulfonation: Treatment with sulfuric acid can introduce a sulfonic acid group (-SO₃H). In phenanthrene, sulfonation typically yields a mixture of 2- and 3-phenanthrenesulfonic acids. wikipedia.org For the 2,3-dimethyl derivative, the directing effects of the methyl groups would likely favor sulfonation at other positions, although the specific outcome would depend on kinetic versus thermodynamic control. Ruthenium-catalyzed reactions have been shown to direct sulfonation to the meta-position in some aromatic systems, offering an alternative regiochemical outcome. bath.ac.uk

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
Reaction TypeReagentsPredicted Major ProductsRationale
Friedel-Crafts AcylationRCOCl, AlCl₃9-Acyl-2,3-dimethylphenanthreneHigh intrinsic reactivity of the 9-position in phenanthrenes. wikipedia.orgrsc.orgresearchgate.net
Vilsmeier-Haack FormylationDMF, POCl₃9-Formyl-2,3-dimethylphenanthrenePreference for formylation of electron-rich arenes at the most reactive sites. chemistrysteps.comorganic-chemistry.orgjk-sci.com
HalogenationBr₂, FeBr₃9-Bromo-2,3-dimethylphenanthreneHalogenation of phenanthrene preferentially occurs at the 9-position. wikipedia.org
SulfonationH₂SO₄Mixture including this compound-sulfonic acidsComplex reaction with potential for substitution at multiple activated positions. wikipedia.org

Synthesis of Substituted Phenanthrenes and Their Derivatives

The synthesis of specific derivatives of this compound often involves multi-step sequences starting from the parent hydrocarbon or an already functionalized intermediate. These syntheses are crucial for developing new materials or molecules with specific biological activities.

Synthesis of Carboxylic Acid Derivatives: Phenanthrenecarboxylic acids are valuable synthetic intermediates. A common route to these compounds involves the functionalization of the phenanthrene ring followed by oxidation. For example, 9-phenanthrenecarboxylic acid can be synthesized from phenanthrene. researchgate.netchemsynthesis.com A similar strategy could be applied to this compound.

Step 1: Friedel-Crafts Acylation: Introduction of an acetyl group, likely at the 9-position, to form 9-acetyl-2,3-dimethylphenanthrene.

Step 2: Haloform Reaction: Oxidation of the acetyl group using a hypohalite solution (e.g., sodium hypobromite) to yield the corresponding carboxylic acid, this compound-9-carboxylic acid. nih.gov

Synthesis of Alkylated Derivatives: Alkylated phenanthrenes can be prepared through various methods, including the Bardhan-Sengupta and Haworth syntheses which build the phenanthrene core with the desired substitution pattern. quimicaorganica.org Alternatively, alkyl groups can be introduced onto a pre-existing phenanthrene nucleus. For instance, a 9-alkyl-phenanthrene-3-carboxylic acid derivative was synthesized via Stille coupling, demonstrating a method to introduce vinyl groups that can be subsequently reduced. nih.gov

Synthesis of Hydroxy and Amino Derivatives: The synthesis of hydroxylated (phenanthrols) and aminated phenanthrenes often requires indirect methods as direct substitution can be challenging and unselective.

Hydroxylated Derivatives (Phenanthrols): A potential route involves the Baeyer-Villiger oxidation of an acetylphenanthrene to an acetate (B1210297) ester, followed by hydrolysis to the corresponding hydroxyphenanthrene. Another approach is through the sulfonation of the phenanthrene ring, followed by alkali fusion of the resulting sulfonic acid to introduce a hydroxyl group.

Amino Derivatives: These are commonly prepared by the reduction of a nitro group, which can be introduced via nitration. However, nitration can be harsh and may lead to oxidation or the formation of multiple isomers. An alternative is the Curtius or Hofmann rearrangement of a carboxylic acid derivative.

Table 2: Synthetic Pathways to this compound Derivatives
Target DerivativePotential Synthetic RouteKey Intermediates
This compound-9-carboxylic acidFriedel-Crafts acylation followed by haloform reaction. nih.gov9-Acetyl-2,3-dimethylphenanthrene
9-Hydroxy-2,3-dimethylphenanthreneBaeyer-Villiger oxidation of 9-acetyl-2,3-dimethylphenanthrene, then hydrolysis.9-Acetyloxy-2,3-dimethylphenanthrene
9-Amino-2,3-dimethylphenanthreneCurtius rearrangement of this compound-9-carboxylic acid.This compound-9-carbonyl azide

Protection and Deprotection Methodologies (e.g., Triflates)

In the multi-step synthesis of complex phenanthrene derivatives, it is often necessary to protect reactive functional groups, such as hydroxyl groups, to prevent them from interfering with subsequent reactions. The trifluoromethanesulfonyl (triflate, -OTf) group is an effective protecting group for phenols (hydroxyphenanthrenes).

Protection as Triflates: A hydroxyphenanthrene, such as a hypothetical 2,3-dimethylphenanthrol, can be converted to its corresponding triflate by reaction with triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) in the presence of a base like pyridine. The triflate group is robust and stable to a wide range of reaction conditions.

Reactivity of Phenanthrene Triflates: Beyond its role as a protecting group, the triflate group is an excellent leaving group. This property allows phenanthrene triflates to be used as substrates in various cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the formation of new carbon-carbon bonds at the position of the original hydroxyl group.

Deprotection of Triflates: When the protective function is no longer needed, the triflate group can be cleaved to regenerate the hydroxyl group. This can be achieved under various conditions, including:

Reductive cleavage using palladium catalysts with a hydride source.

Hydrolysis, although this can require harsh conditions. Milder methods using reagents like methyl triflate have also been developed for certain applications. nih.gov

Strategies for Enhancing Analytical Detectability and Separation

The analysis of this compound and its derivatives, particularly at trace levels in complex matrices, often requires derivatization to improve their chromatographic behavior and detector response.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, polar functional groups like hydroxyls can lead to poor peak shape and thermal degradation. Derivatization is employed to increase volatility and thermal stability. semanticscholar.org

Silylation: Hydroxylated derivatives of this compound can be converted into their trimethylsilyl (B98337) (TMS) ethers. This is a common and effective derivatization strategy for polycyclic aromatic hydrocarbon (PAH) metabolites. oup.comresearchgate.netresearchgate.netnih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. oup.com The resulting TMS ethers are more volatile and less polar, leading to improved separation and sharper peaks in GC analysis.

High-Performance Liquid Chromatography (HPLC): For HPLC analysis, derivatization is primarily used to enhance the detectability of the analyte, especially when using highly sensitive detection methods like fluorescence. sdiarticle4.comresearchgate.net

Pre-column or Post-column Derivatization: If derivatives of this compound containing amino or hydroxyl groups are to be analyzed, they can be reacted with a fluorescent tagging agent. scribd.comnih.govsigmaaldrich.com

For Amino Groups: Reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) react with primary and secondary amines to produce highly fluorescent derivatives.

For Hydroxyl Groups: While less common for native fluorescence, derivatization can be used to introduce a chromophore for UV-Vis detection or a fluorophore for fluorescence detection.

This chemical modification allows for the detection of these compounds at much lower concentrations than would be possible with underivatized forms, which may have weak native fluorescence or UV absorbance.

Table 3: Derivatization Strategies for Analytical Enhancement
Analytical TechniqueTarget Functional GroupDerivatizing ReagentPurposeResulting Derivative
GC-MSHydroxyl (-OH)MSTFAIncrease volatility, improve peak shape. semanticscholar.orgoup.comTrimethylsilyl (TMS) ether
HPLC-FluorescencePrimary/Secondary Amine (-NH₂, -NHR)OPA or FMOCAttach a fluorophore for sensitive detection. sdiarticle4.comnih.govHighly fluorescent isoindole or carbamate (B1207046) derivative

Advanced Analytical Methodologies for Research on 2,3 Dimethylphenanthrene

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical methods for separating 2,3-dimethylphenanthrene from its isomers and other interfering compounds present in a sample. The choice of chromatographic technique is critical for achieving the necessary resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of PAHs. For the determination of phenanthrene (B1679779) and its alkylated derivatives, reversed-phase HPLC is often the method of choice. phenomenex.comuci.edu In this mode, a nonpolar stationary phase, such as C18-bonded silica, is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. helixchrom.comsielc.com Detection is commonly achieved using fluorescence (FLD) or diode array detectors (DAD). wur.nlnih.gov Fluorescence detection offers high sensitivity and selectivity for many PAHs, including phenanthrenes. researchgate.netresearchgate.net The selection of appropriate excitation and emission wavelengths is crucial for optimizing the detection of specific compounds like dimethylphenanthrenes. researchgate.net

The following table provides an example of HPLC conditions that can be adapted for the analysis of dimethylphenanthrenes:

Table 1: Example of HPLC-FLD Parameters for Dimethylphenanthrene Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Injection Volume 2 µL
Detection Fluorescence Detector (FLD)
Excitation λ ~280 nm
Emission λ ~380 nm

Note: These are general parameters and require optimization for specific applications.

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) is a more recent technique that offers several advantages over traditional HPLC, including faster analysis times and reduced organic solvent consumption, making it a "greener" analytical method. researchgate.net UHPSFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a small amount of an organic modifier like methanol. This technique has shown promise for the separation of various environmental contaminants, including PAH derivatives. researchgate.net While specific applications for this compound are not as widely documented as for HPLC, the principles of UHPSFC suggest its potential for efficient separation of alkylated PAH isomers.

Gas chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile organic compounds, making it highly suitable for the analysis of PAHs like this compound. mdpi.com A significant challenge in the analysis of dimethylphenanthrenes is the separation of the various structural isomers, which often have very similar boiling points and mass spectra. tandfonline.comtandfonline.com

The choice of the GC capillary column's stationary phase is critical for achieving isomer-specific separation. chemmea.skgcms.czmerckmillipore.comsigmaaldrich.com While standard non-polar or semi-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane) are commonly used, they may not provide complete resolution of all dimethylphenanthrene isomers. mdpi.com For enhanced separation, specialized stationary phases are employed. Liquid crystal stationary phases have demonstrated high selectivity for PAH isomers based on their molecular shape (length-to-breadth ratio). tandfonline.comtandfonline.comnahrainuniv.edu.iqnih.gov This unique separation mechanism allows for the resolution of isomers that co-elute on conventional columns. tandfonline.com

Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant increase in peak capacity and resolution compared to conventional one-dimensional GC. nih.gov In GCxGC, two columns with different stationary phase selectivities are coupled. For PAH analysis, a common setup involves a non-polar column in the first dimension and a polar or shape-selective column (like a liquid crystal phase) in the second dimension. This approach provides enhanced separation of complex mixtures of PAHs, including the various dimethylphenanthrene isomers. mdpi.comnih.gov

Table 2: Comparison of GC Columns for Dimethylphenanthrene Isomer Separation

Column Type Stationary Phase Principle Advantage for Isomer Discrimination
Standard Non-polar/Semi-polar Separation primarily by boiling point Widely available and used, but limited isomer resolution.
Liquid Crystal Separation based on molecular shape (length-to-breadth ratio) High selectivity for structurally different isomers. tandfonline.comnahrainuniv.edu.iq

| GCxGC (e.g., non-polar x liquid crystal) | Two independent separation mechanisms | Superior resolving power for complex isomeric mixtures. nih.gov |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Matrices

Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, are indispensable for the analysis of this compound in complex environmental and biological samples. asdlib.orgijpsjournal.comchemijournal.comijpsjournal.comijarnd.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the definitive identification and quantification of PAHs in complex mixtures. ufba.br After separation by the GC column, the eluting compounds are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum provides a molecular fingerprint that can be used to identify the compound. For quantitative analysis, selected ion monitoring (SIM) is often employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte, thereby increasing sensitivity and reducing interference from the matrix. tdi-bi.com For even greater selectivity, especially in highly complex matrices, gas chromatography-tandem mass spectrometry (GC-MS/MS) can be used. cedre.fr This technique involves the selection of a precursor ion, its fragmentation, and the monitoring of a specific product ion, which significantly enhances the signal-to-noise ratio. cedre.fr

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for analyzing compounds that are not easily volatilized or are thermally labile. While this compound is amenable to GC analysis, LC-MS/MS becomes particularly important for the analysis of its metabolites, such as hydroxylated derivatives, in biological samples. These more polar compounds are often better suited to LC separation. Atmospheric pressure chemical ionization (APCI) is a potential ionization source for the LC-MS analysis of less polar PAHs.

Sample Preparation and Derivatization for Enhanced Detection

Effective sample preparation is a critical step to isolate this compound from the sample matrix and concentrate it to a level suitable for instrumental analysis. The complexity of environmental matrices such as soil, sediment, and water necessitates multi-step cleanup procedures. thermofisher.comportico.org

Common sample preparation techniques include:

Solid-Phase Extraction (SPE): This technique is widely used for the cleanup and concentration of PAHs from liquid samples. The sample is passed through a solid sorbent material that retains the analytes, which are then eluted with a small volume of an organic solvent.

Liquid-Liquid Extraction (LLE): This is a classic method for extracting analytes from aqueous samples into an immiscible organic solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in food, the QuEChERS method has been adapted for the extraction of PAHs from solid samples like soil. thermofisher.comportico.orgweber.husepscience.comunito.it The method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive SPE. thermofisher.comsepscience.com

The following table outlines the general steps of a QuEChERS-based extraction for soil samples:

Table 3: General Steps of the QuEChERS Method for PAH Extraction from Soil

Step Procedure Purpose
1. Hydration & Extraction The soil sample is hydrated, and an organic solvent (e.g., acetonitrile) is added along with extraction salts. The mixture is shaken vigorously. To extract PAHs from the soil matrix into the organic solvent.
2. Phase Separation The sample is centrifuged to separate the organic layer from the aqueous and solid phases. To isolate the extract containing the PAHs.
3. Dispersive SPE Cleanup An aliquot of the organic extract is mixed with a combination of sorbents (e.g., PSA, C18, MgSO4) and then centrifuged. To remove interfering matrix components like lipids and pigments.
4. Analysis The final cleaned extract is collected and is ready for GC-MS or HPLC analysis. To identify and quantify the target PAHs.

Derivatization, the chemical modification of an analyte to enhance its analytical properties, is a common practice in GC analysis for polar compounds. However, for non-polar PAHs like this compound, derivatization is generally not necessary for GC-MS analysis as they exhibit good chromatographic behavior and can be readily volatilized. Derivatization may be employed for the analysis of PAH metabolites, such as hydroxyphenanthrenes, to improve their volatility and thermal stability for GC analysis.

Quantitative Determination Methods and Standard Reference Material Development

Accurate quantification of this compound is essential for assessing environmental contamination and exposure levels. Quantitative analysis is typically performed using the chromatographic techniques mentioned above, coupled with appropriate detectors. The use of internal standards, such as deuterated analogues of PAHs (e.g., phenanthrene-d10), is crucial for correcting for variations in sample preparation and instrument response. nih.gov

Calibration curves are constructed by analyzing a series of standard solutions of known concentrations. The concentration of this compound in a sample is then determined by comparing its instrumental response to the calibration curve. Method validation is a critical aspect of quantitative analysis, involving the determination of parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

The development and use of Standard Reference Materials (SRMs) are vital for ensuring the quality and comparability of analytical data. nist.govnih.govnih.govnist.govlabrulez.comisotope.com SRMs are materials with well-characterized and certified concentrations of specific analytes. nist.govnist.gov The National Institute of Standards and Technology (NIST) has produced SRMs for PAHs in various matrices. For instance, SRM 1597a is a complex mixture of PAHs from coal tar that has been extensively characterized and includes certified values for numerous PAHs and their alkylated derivatives. nih.govnist.govnih.gov Laboratories can analyze these SRMs to validate their analytical methods and ensure the accuracy of their results. nih.gov The availability of such materials is crucial for inter-laboratory studies and for establishing reliable environmental monitoring data.

Future Research Directions and Challenges in 2,3 Dimethylphenanthrene Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of "green chemistry" principles is a paramount goal in modern organic synthesis. nih.govresearchgate.netscispace.com For 2,3-dimethylphenanthrene, this translates to the development of synthetic routes that are not only efficient in terms of yield but also minimize waste, reduce energy consumption, and utilize less hazardous reagents. Current research is exploring several promising avenues to achieve these goals.

Photocatalysis, which uses visible light to drive chemical reactions, represents a particularly attractive sustainable approach. beilstein-journals.orgacs.org These methods can often be conducted under mild conditions and can obviate the need for harsh reagents. For instance, the photocatalyzed synthesis of the phenanthrene (B1679779) skeleton has been demonstrated through processes like photo-Pschorr cyclization and benzannulation reactions. beilstein-journals.org A recently developed photoinduced, modular synthesis of phenanthrenes from aryl iodides and styrenes offers a pathway that avoids hazardous reagents and provides access to unsymmetrical phenanthrene cores. acs.org

Another area of focus is the use of palladium-catalyzed reactions, such as the Heck reaction, which can be highly efficient in forming the carbon-carbon bonds necessary to construct the phenanthrene framework. researchgate.net Research into optimizing these catalytic systems to improve their efficiency and recyclability is ongoing. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is another strategy to enhance efficiency and reduce waste. researchgate.net

Below is a table summarizing various synthetic approaches to phenanthrene derivatives:

Synthetic MethodKey FeaturesSustainability Aspects
Photocatalysis Utilizes visible light; mild reaction conditions.Reduces energy consumption; avoids harsh reagents.
Palladium-Catalyzed Heck Reaction Efficient C-C bond formation.High atom economy; potential for catalyst recycling.
One-Pot Synthesis Multiple steps in a single vessel.Reduces solvent waste and purification steps.

Exploration of Novel Applications in Emerging Technologies

The unique electronic and photophysical properties of the phenanthrene core make this compound a candidate for various applications in emerging technologies. Research in this area is focused on harnessing these properties for the development of advanced materials.

Organic Light-Emitting Diodes (OLEDs): Phenanthrene derivatives are being investigated for their potential use as emitters in OLEDs. researchgate.netnih.govmdpi.com The rigid, planar structure of the phenanthrene ring system can provide high thermal stability, and the introduction of methyl groups can influence the electronic properties and solubility of the material. Future research will likely focus on synthesizing and characterizing novel this compound derivatives to optimize their performance in OLED devices, aiming for high efficiency, long operational lifetimes, and specific emission colors.

Organic Semiconductors: The π-conjugated system of phenanthrene allows for the transport of charge carriers, making it a potential component in organic semiconductors. chemrxiv.org These materials are of interest for applications in flexible electronics, such as thin-film transistors and sensors. The performance of organic semiconductors is highly dependent on their molecular structure and solid-state packing, and the methyl groups in this compound can play a crucial role in tuning these properties.

Chemical Sensors: The phenanthrenequinone moiety, which can be derived from phenanthrene, has been utilized in the development of chemical sensors. nih.gov Modified electrodes incorporating these structures can act as redox-dependent receptors for specific molecules. There is potential to explore this compound derivatives in the development of selective and sensitive chemical sensors for environmental monitoring or industrial process control. nih.govkuleuven.be

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones. Modern research employs a combination of experimental and computational techniques to elucidate these complex reaction pathways.

Mechanistic studies of photocatalyzed reactions for phenanthrene synthesis have revealed the involvement of radical intermediates. beilstein-journals.org For example, in the photoinduced synthesis from aryl iodides and styrenes, photoexcitation leads to the homolytic cleavage of the carbon-iodine bond, generating an aryl radical that initiates a cascade of reactions to form the phenanthrene core. acs.org

Palladium-catalyzed reactions, such as the Heck reaction, proceed through a well-defined catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination steps. researchgate.net Understanding the kinetics and thermodynamics of each step can provide insights into how to improve catalyst efficiency and selectivity for the synthesis of specifically substituted phenanthrenes like the 2,3-dimethyl isomer.

Future research will likely focus on more detailed mechanistic investigations of these and other synthetic routes to this compound. This could involve the use of advanced spectroscopic techniques to identify and characterize reaction intermediates, as well as kinetic studies to determine reaction rate laws and activation parameters.

Advanced Computational Modeling for Predictive Research

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the simulation of reaction pathways. dartmouth.eduosti.govllnl.gov For this compound, computational modeling can provide valuable insights that can guide experimental work.

Density Functional Theory (DFT): DFT calculations are widely used to predict the geometric and electronic structures of molecules. researchgate.netresearchgate.net For this compound, DFT can be employed to calculate properties such as its optimized geometry, vibrational frequencies (for comparison with experimental infrared and Raman spectra), and frontier molecular orbital energies (HOMO and LUMO), which are important for understanding its reactivity and electronic properties.

Time-Dependent DFT (TD-DFT): TD-DFT is a computational method used to predict the electronic absorption and emission spectra of molecules. chemrxiv.org By applying TD-DFT to this compound, researchers can simulate its UV-Vis spectrum, providing a theoretical basis for interpreting experimental spectroscopic data and predicting its photophysical properties.

Materials Modeling: Computational models can also be used to predict the properties of materials based on this compound. findaphd.comvub.be For example, simulations can be used to predict how molecules of this compound will pack in the solid state, which is crucial for determining the charge transport properties of an organic semiconductor.

The following table outlines the application of various computational methods to the study of this compound:

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT) Ground-state propertiesOptimized geometry, vibrational frequencies, HOMO/LUMO energies.
Time-Dependent DFT (TD-DFT) Excited-state propertiesUV-Vis absorption and emission spectra.
Materials Modeling Solid-state propertiesCrystal packing, charge transport properties.

Innovations in Analytical Detection and Quantification

The accurate detection and quantification of this compound, particularly in complex environmental and biological matrices, requires sophisticated analytical techniques. Continuous innovation in this area is crucial for monitoring its presence and understanding its fate and transport.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.govrsc.orgsciex.comuu.nlresearchgate.net This method is particularly well-suited for the analysis of PAHs and their metabolites in complex samples. The development of validated LC-MS/MS methods allows for the reliable quantification of this compound at very low concentrations.

Hyphenated Techniques: The coupling of different analytical techniques, known as hyphenation, can provide more comprehensive information about a sample. nih.gov For example, coupling gas chromatography with mass spectrometry (GC-MS) is a standard method for the analysis of volatile and semi-volatile organic compounds, including PAHs. Further advancements in hyphenated techniques, such as two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS), can offer enhanced separation and identification capabilities for complex mixtures of PAHs.

Future research in this area will likely focus on the development of even more sensitive and selective analytical methods, as well as high-throughput techniques for the rapid screening of a large number of samples.

Addressing Solubility and Steric Hindrance Challenges in Synthesis

The synthesis of specifically substituted phenanthrenes, such as this compound, can be hampered by challenges related to solubility and steric hindrance.

Solubility: Polycyclic aromatic hydrocarbons are generally poorly soluble in polar solvents, which can complicate reaction conditions and purification processes. sigmaaldrich.comorganicchemistrydata.orgmdma.chsigmaaldrich.com The methyl groups in this compound may slightly increase its solubility in nonpolar organic solvents compared to the parent phenanthrene, but it is still expected to have low aqueous solubility. chemeo.com Research into novel solvent systems, including the use of ionic liquids or supercritical fluids, could provide new avenues for overcoming solubility challenges.

Steric Hindrance: The arrangement of substituents on the phenanthrene core can lead to steric hindrance, which can affect the feasibility and efficiency of certain synthetic reactions. nih.govrsc.orgnih.gov While the 2,3-substitution pattern is less sterically demanding than substitution in the "fjord" region (e.g., at the 4 and 5 positions), steric effects can still play a role in the synthesis of more complex derivatives of this compound. core.ac.ukrsc.org The development of synthetic strategies that can effectively overcome these steric obstacles is an ongoing area of research. This may involve the use of highly reactive intermediates, catalysts that can tolerate sterically demanding substrates, or the use of temporary "chemical handcuffs" to control the conformation of the molecule during a key reaction step. nih.gov The synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives has demonstrated that careful selection of reaction conditions can lead to regioselective synthesis, even with substrates having different electronic and steric properties. nih.gov

Q & A

Q. What are the optimal methods for synthesizing 2,3-Dimethylphenanthrene in a laboratory setting?

The regioselective synthesis of this compound can be achieved via Friedel-Crafts alkylation or cyclization of substituted naphthalenes. A validated approach involves using methyl halides as alkylating agents under controlled conditions. Post-synthesis purification often employs recrystallization or column chromatography. GC-FID analysis (retention time: ~7 minutes under specific conditions) and 1^1H-NMR (distinct methyl proton signals at δ 2.3–2.5 ppm) are critical for confirming purity and structural integrity .

Q. How can researchers differentiate between structural isomers of dimethylphenanthrenes during analysis?

Structural isomers (e.g., 2,3- vs. 2,7-dimethylphenanthrene) are distinguished via:

  • GC-FID : Retention time variations due to differences in molecular planarity and steric effects.
  • 1^1H-NMR : Unique splitting patterns of aromatic protons and methyl groups (e.g., 2,3-isomer shows coupling between adjacent methyl groups).
  • Mass Spectrometry (MS) : Fragmentation patterns specific to methyl substitution positions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • 1^1H-NMR : Identifies methyl group positions (e.g., δ 2.35 ppm for 2,3-methyl groups) and aromatic proton environments.
  • GC-FID : Quantifies purity and separates isomers based on retention times.
  • X-ray Crystallography : Resolves molecular geometry and packing motifs, though steric hindrance may limit crystal quality .

Q. What challenges arise in achieving high-purity this compound, and how can they be mitigated?

Key challenges include isomer contamination and residual solvents. Mitigation strategies:

  • Chromatographic Purification : Use silica gel columns with hexane/ethyl acetate gradients.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures).
  • Analytical Validation : Cross-check purity via GC-FID and 1^1H-NMR .

Advanced Research Questions

Q. How do steric effects influence the packing efficiency and density of this compound in crystalline forms?

The 2,3-methyl groups create steric hindrance, reducing packing efficiency and yielding low-density crystals (~1.20–1.25 g cm3^{-3}). Computational studies on analogous compounds (e.g., 4,5-dimethylphenanthrene) reveal that twisted backbones and methyl-methyl van der Waals interactions dominate packing motifs. Evolutionary algorithms (e.g., GAtor with niching fitness functions) predict sparse energy landscapes with few low-energy polymorphs .

Q. What computational approaches improve crystal structure prediction (CSP) for sterically hindered dimethylphenanthrenes?

  • Evolutionary Algorithms (GAtor) : Niching fitness functions overcome genetic drift and sample narrow energy funnels.
  • Hierarchical Reranking : Progressively refine predictions using DFT functionals (e.g., PBE-D3) to validate experimental structures as global minima.
  • Dispersion Corrections : Many-body dispersion (MBD) methods better capture weak methyl-methyl interactions .

Q. How can researchers resolve contradictions between experimental and computational data in structural studies?

  • Energy Ranking Validation : Compare computed lattice energies with experimental structures using high-accuracy DFT.
  • Experimental Benchmarking : Validate computational models against X-ray or neutron diffraction data.
  • Sensitivity Analysis : Test multiple force fields or dispersion corrections to identify systematic errors .

Q. What are the environmental degradation pathways of this compound, and how are they monitored?

As a polycyclic aromatic hydrocarbon (PAH), this compound undergoes photodegradation and microbial oxidation. Analytical tracking methods include:

  • GC-MS : Detect degradation products (e.g., quinones) via characteristic ion fragments.
  • High-Performance Liquid Chromatography (HPLC) : Quantify parent compound and metabolites using C18 columns with UV detection (λ = 254 nm).
  • Stable Isotope Tracing : Use 13^{13}C-labeled analogs to study biodegradation kinetics .

Q. How does methyl group positioning impact the electronic properties of dimethylphenanthrene isomers?

  • Electron Density Distribution : Adjacent methyl groups (e.g., 2,3-) increase local electron density, altering reactivity in electrophilic substitution.
  • HOMO-LUMO Gaps : Computational studies (e.g., DFT) show that ortho-methyl substitution reduces band gaps compared to para-substituted isomers.
  • Isomer-Specific Reactivity : Steric effects in this compound favor reactions at less hindered positions (e.g., C9 or C10) .

Q. What advanced techniques are used to study this compound in complex matrices (e.g., environmental samples)?

  • Solid-Phase Microextraction (SPME) : Pre-concentrate trace levels from water or soil.
  • Two-Dimensional Gas Chromatography (GC×GC) : Enhance separation of PAH mixtures.
  • High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns and confirm molecular formulas (e.g., C16_{16}H14_{14}, exact mass 206.1096) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.